molecular formula C9H11F2NO B13049154 (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol

(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol

Cat. No.: B13049154
M. Wt: 187.19 g/mol
InChI Key: XXGCRGHBFCLCCM-CDUCUWFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol is a useful research compound. Its molecular formula is C9H11F2NO and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1

InChI Key

XXGCRGHBFCLCCM-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC(=C1)F)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)F)F)N)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its structure, featuring a difluorinated phenyl ring and specific stereochemistry, suggests potential as a valuable building block for novel therapeutic agents. The fluorine substituents can profoundly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the predicted chemical properties, established synthetic strategies for analogous compounds, and potential pharmacological relevance of this molecule, offering a foundation for further research and application.

Introduction: The Significance of Fluorinated Chiral Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs found in numerous biologically active compounds and pharmaceuticals.[1] The precise spatial arrangement of the amino and hydroxyl groups is often crucial for specific interactions with biological targets. The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance a drug candidate's profile.[2][3] Fluorine's high electronegativity and small size can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation.[4]

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets.[5]

  • Modified Lipophilicity and Bioavailability: Strategic fluorination can fine-tune a molecule's ability to cross biological membranes.[3]

The combination of a chiral amino alcohol scaffold with a difluorinated phenyl ring in this compound makes it a compelling candidate for the development of novel therapeutics, potentially in areas such as neuroscience and infectious diseases, where similar phenylpropanolamine structures have shown activity.[6]

Chemical Properties and Characterization

Structure and Stereochemistry

The molecule possesses two chiral centers at the C1 and C2 positions of the propanol chain. The (1R,2S) designation defines the specific stereoisomer, which is crucial for its biological activity.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted properties based on computational models and data from similar structures like (1R,2R)-1-amino-1-(3-bromo-5-fluorophenyl)propan-2-ol.[7]

PropertyPredicted Value/RangeNotes
Molecular Formula C₉H₁₁F₂NO
Molecular Weight 187.19 g/mol
Appearance Likely a solid at room temperature.Based on similar amino alcohols.
Solubility Soluble in methanol, ethanol, and DMSO. Limited solubility in water.Typical for small organic molecules with polar functional groups.
pKa (Amine) ~9-10Typical for a primary amine.
LogP ~1.5 - 2.5The difluoro substitution increases lipophilicity compared to the non-fluorinated analog.
Spectroscopic Characterization (Predicted)

Predicting the spectral data is crucial for the identification and characterization of the compound upon synthesis.

2.3.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the propanol chain and the aromatic ring.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling
CH₃ 1.0 - 1.3DoubletJ ≈ 6-7 Hz (to CH-OH)
CH-OH 3.8 - 4.2MultipletCoupling to CH₃ and CH-NH₂
CH-NH₂ 4.0 - 4.4DoubletJ ≈ 3-5 Hz (to CH-OH)
NH₂ 1.5 - 3.0Broad SingletExchangeable with D₂O
OH 2.0 - 4.0Broad SingletExchangeable with D₂O
Aromatic CH 6.8 - 7.2MultipletComplex splitting due to F-H coupling

2.3.2. 13C NMR Spectroscopy

The carbon NMR will be characterized by the signals from the aliphatic chain and the aromatic ring, with the carbon signals of the phenyl ring showing splitting due to coupling with fluorine.

CarbonPredicted Chemical Shift (ppm)
CH₃ 18 - 25
CH-OH 68 - 75
CH-NH₂ 55 - 62
Aromatic C-F 160 - 165 (Doublet, ¹JCF ≈ 240-250 Hz)
Aromatic CH 102 - 115 (Triplet, ²JCF or ⁴JCF)
Aromatic C-C 140 - 145 (Triplet, ³JCF)

2.3.3. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z = 187. Key fragmentation patterns for amino alcohols include alpha-cleavage.[8]

  • Alpha-cleavage between C1 and C2 would yield a resonance-stabilized cation containing the difluorophenyl group and the amino group.

  • Loss of a methyl group from the molecular ion.

  • Dehydration (loss of H₂O).

Synthesis Strategies

The asymmetric synthesis of 1,2-amino alcohols is a well-established field in organic chemistry.[9][10][11] While a specific protocol for this compound is not detailed in the literature, several general methods can be adapted.

General Asymmetric Synthesis of 1,2-Amino Alcohols

Diagram 2: General Synthetic Approaches to Chiral 1,2-Amino Alcohols

G cluster_approaches Synthetic Strategies cluster_mannich A) Asymmetric Mannich Reaction cluster_ath B) Asymmetric Transfer Hydrogenation cluster_auxiliary C) Chiral Auxiliary Approach Start Starting Materials (e.g., Ketones, Aldehydes) Mannich Proline-catalyzed Mannich Reaction Start->Mannich AlphaAminoKetone α-Amino Ketone Precursor Start->AlphaAminoKetone Hydrazone Chiral Hydrazone Formation Start->Hydrazone BetaAminoKetone β-Amino Ketone Intermediate Mannich->BetaAminoKetone Reduction1 Stereoselective Reduction BetaAminoKetone->Reduction1 Product (1R,2S)-1-amino-1- (3,5-difluorophenyl)propan-2-ol Reduction1->Product ATH Ru-catalyzed Asymmetric Transfer Hydrogenation AlphaAminoKetone->ATH ATH->Product Organometallic Organometallic Addition Hydrazone->Organometallic Cleavage Auxiliary Cleavage Organometallic->Cleavage Cleavage->Product

Caption: Overview of synthetic strategies for chiral 1,2-amino alcohols.

Proposed Synthetic Protocol via Asymmetric Transfer Hydrogenation

This approach is highly efficient for the synthesis of chiral 1,2-amino alcohols.[11]

Step 1: Synthesis of the α-Amino Ketone Precursor

  • Starting Material: 1-(3,5-difluorophenyl)propan-1-one.

  • α-Bromination: React the ketone with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent to yield 2-bromo-1-(3,5-difluorophenyl)propan-1-one.

  • Amination: Displacement of the bromide with an amine source, such as ammonia or a protected amine equivalent, followed by deprotection, affords the α-amino ketone hydrochloride salt.

Step 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

  • Reaction Setup: In an inert atmosphere, dissolve the α-amino ketone hydrochloride salt in a suitable solvent (e.g., a mixture of formic acid and triethylamine, or isopropanol).

  • Catalyst Addition: Add a chiral ruthenium catalyst, such as a Ru(II)-TsDPEN complex.

  • Hydrogen Source: The formic acid/triethylamine mixture or isopropanol serves as the hydrogen source.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction, perform an extractive workup, and purify the product by column chromatography or crystallization to yield this compound with high enantiomeric excess.

Potential Pharmacological and Biological Activities

The structural similarity of this compound to known phenylpropanolamine drugs suggests potential activity as a sympathomimetic agent, potentially interacting with adrenergic receptors.[6] Phenylpropanolamines have historically been used as decongestants and appetite suppressants.[12]

The difluoro substitution pattern may confer unique pharmacological properties. Fluorinated aromatic rings are known to engage in specific interactions with biological targets, potentially leading to enhanced potency and selectivity.[2][3] Furthermore, the increased metabolic stability could result in an improved pharmacokinetic profile.

Potential areas of investigation for this compound include:

  • Neurotransmitter Reuptake Inhibition: Many fluorinated compounds exhibit activity at monoamine transporters.

  • Enzyme Inhibition: The amino alcohol moiety could interact with the active sites of various enzymes.

  • Antimicrobial or Antifungal Activity: Some amino alcohols have shown antimicrobial properties.[13]

Diagram 3: Potential Mechanism of Action

G cluster_mechanism Hypothetical Biological Interactions Compound (1R,2S)-1-amino-1- (3,5-difluorophenyl)propan-2-ol Receptor Biological Target (e.g., Receptor, Enzyme) Compound->Receptor Binds to Interactions Binding Interactions: - Hydrogen Bonding (NH₂, OH) - Electrostatic Interactions (F) - Hydrophobic Interactions (Phenyl Ring) Receptor->Interactions Effect Pharmacological Effect (e.g., Agonism, Antagonism, Enzyme Inhibition) Receptor->Effect Leads to

Caption: Potential interactions of the compound with a biological target.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. This guide has outlined its predicted chemical properties and provided a roadmap for its synthesis based on established methodologies for analogous compounds. The unique combination of stereochemistry and difluorination suggests that this molecule could serve as a valuable building block for the discovery of new drugs with improved pharmacological profiles.

Future research should focus on the successful synthesis and purification of this compound, followed by thorough experimental characterization of its physicochemical properties and spectral data. Subsequently, in vitro and in vivo studies are warranted to explore its biological activities and therapeutic potential.

References

  • Cordova, A., Notz, W., Zhong, G., Betancort, J. M., & Barbas III, C. F. (2002). A highly enantioselective amino acid-catalyzed route to chiral 1,2-amino alcohols. Journal of the American Chemical Society, 124(8), 1842-1843.
  • Klake, R. K., Edwards, M. D., & Sieber, J. D. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 23(16), 6444–6449.
  • Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(5‐6), 404-407.
  • Gim, Y., Lee, J., & Kim, S. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(15), 8758–8766.
  • Li, F., Wang, Z., & Wu, J. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
  • Wikipedia contributors. (2023). 1-Aminopropan-2-ol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • medtigo. (n.d.). phenylpropanolamine | Dosing, Uses and Side effects. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-2-propanol. Retrieved from [Link]

  • Al-Karmalawy, A. A., & El-Kalyoubi, S. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 1.
  • Al-Karmalawy, A. A., & El-Kalyoubi, S. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Al-Karmalawy, A. A., & El-Kalyoubi, S. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Future Medicinal Chemistry, 12(10), 917-933.
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.).
  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6). Retrieved from [Link]

  • NIST. (n.d.). 2-Propanol, 1-amino-, (R)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kubohara, Y., Komachi, M., & Okamoto, K. (2008). Biological activities of novel derivatives of DIF-1 isolated from Dictyostelium. Bioscience, Biotechnology, and Biochemistry, 72(12), 3245-3248.
  • Google Patents. (n.d.). Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol. Retrieved from [Link]

  • Wikipedia contributors. (2023). Phenylpropanolamine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-amino-2-methyl-2-propanol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • NIST. (n.d.). (R)-(-)-2-Amino-1-propanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2023). Chemical Composition and Biological Activities of Essential Oils of Four Asarum Species Growing in Vietnam. Retrieved from [Link]

  • PMC. (2024). Determination of Biological Activity and Biochemical Content of Ethanol Extract from Fruiting Body of Tricholoma bufonium (Pers.) Gillet. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis and bioactivity studies of flavonol bio‐containing β‐amino alcohols. Retrieved from [Link]

  • MDPI. (2025). Biological Activity and Chemical Composition of Essential Oil from Leaves and Fruits of Zanthoxylum mantaro (J.F.Macbr.) J.F.Macbr. Retrieved from [Link]

Sources

An In-depth Technical Guide to (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol: Molecular Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and potential biological significance of (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol . This molecule belongs to the class of fluorinated phenylpropanolamines, a group of compounds with significant interest in medicinal chemistry due to their potential pharmacological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

This compound is a chiral amino alcohol. Its core structure is analogous to norephedrine, a well-known sympathomimetic amine.[1][2][3] The strategic incorporation of two fluorine atoms on the phenyl ring is a key structural feature. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4][5] The 3,5-difluoro substitution pattern, in particular, can influence the electronic properties of the aromatic ring and its interactions with biological targets. Given its structural similarity to pharmacologically active compounds, this compound is a promising candidate for investigation in various therapeutic areas, including those targeting the central nervous system and adrenergic receptors.[6][7]

Molecular Structure and Stereochemistry

The molecular structure of this compound consists of a propan-2-ol backbone substituted with an amino group at the first carbon and a 3,5-difluorophenyl group also at the first carbon. The molecule possesses two chiral centers at C1 and C2, giving rise to four possible stereoisomers. The designation (1R,2S) specifies the absolute configuration at these centers, defining a unique three-dimensional arrangement of the atoms.

  • C1 (connected to the phenyl and amino groups): This carbon has the (R) configuration.

  • C2 (connected to the hydroxyl and methyl groups): This carbon has the (S) configuration.

The specific stereochemistry is crucial as different stereoisomers of a drug can exhibit vastly different pharmacological activities and metabolic profiles.[8] The (1R,2S) configuration is analogous to that of (-)-norephedrine.

Below is a 2D representation of the molecular structure:

2D structure of this compound

Synthetic Pathways

The synthesis of a specific stereoisomer like this compound requires a stereocontrolled approach. A plausible synthetic route involves the preparation of a key ketone intermediate, followed by stereoselective reduction and amination steps.

Synthesis of the Ketone Intermediate: 1-(3,5-difluorophenyl)propan-2-one

A potential route to the key intermediate, 1-(3,5-difluorophenyl)propan-2-one, can be adapted from methods used for synthesizing structurally similar compounds.[9] One such approach involves the reaction of a diazonium salt of 3,5-difluoroaniline with isopropenyl acetate.

Synthesis of Ketone Intermediate 3,5-Difluoroaniline 3,5-Difluoroaniline Diazonium_Salt 3,5-Difluorophenyl diazonium salt 3,5-Difluoroaniline->Diazonium_Salt NaNO₂, HCl Ketone 1-(3,5-difluorophenyl)propan-2-one Diazonium_Salt->Ketone Isopropenyl Acetate, Cu(I) catalyst Isopropenyl_Acetate Isopropenyl Acetate Isopropenyl_Acetate->Ketone

Caption: Proposed synthesis of the ketone intermediate.

Stereoselective Synthesis of this compound

Starting from the synthesized ketone, a stereoselective route can be devised. This often involves an enzymatic reduction to set the stereochemistry of the hydroxyl group, followed by the introduction of the amino group.

Stereoselective Synthesis Ketone 1-(3,5-difluorophenyl) propan-2-one Hydroxy_Ketone (S)-1-(3,5-difluorophenyl) -1-hydroxypropan-2-one Ketone->Hydroxy_Ketone 1. Asymmetric Dihydroxylation (e.g., AD-mix-β) Amino_Alcohol_Racemate rac-erythro-1-amino-1-(3,5-difluorophenyl) propan-2-ol Hydroxy_Ketone->Amino_Alcohol_Racemate 1. Oximation (NH₂OH) 2. Reduction (e.g., H₂, Pd/C) Target_Molecule (1R,2S)-1-amino-1-(3,5-difluorophenyl) propan-2-ol Amino_Alcohol_Racemate->Target_Molecule Chiral Resolution (e.g., with tartaric acid)

Caption: A potential stereoselective synthetic workflow.

Experimental Protocol: A Plausible Synthetic Route

The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis.

Step 1: Synthesis of 1-(3,5-difluorophenyl)propan-2-one

  • To a stirred solution of 3,5-difluoroaniline in a suitable acidic medium, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise to form the diazonium salt.

  • In a separate flask, a mixture of isopropenyl acetate and a copper(I) catalyst in a polar solvent is prepared and warmed.

  • The freshly prepared diazonium salt solution is then added slowly to the isopropenyl acetate mixture.

  • The reaction is stirred until completion, monitored by TLC.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to yield 1-(3,5-difluorophenyl)propan-2-one.

Step 2: Synthesis of this compound

  • The synthesized ketone can be subjected to reductive amination. A mixture of 1-(3,5-difluorophenyl)propan-2-one, an ammonia source (e.g., ammonium formate), and a reducing agent (e.g., sodium cyanoborohydride) is stirred in a suitable solvent. This will likely produce a mixture of diastereomers.

  • Alternatively, for better stereocontrol, the ketone can first be reduced to the corresponding alcohol, 1-(3,5-difluorophenyl)propan-2-ol, using a stereoselective reducing agent (e.g., a chiral borane reagent or enzymatic reduction) to favor the (2S)-alcohol.[10][11]

  • The hydroxyl group of the resulting (2S)-alcohol is then converted to a good leaving group (e.g., mesylate or tosylate).

  • Subsequent reaction with an azide source (e.g., sodium azide) followed by reduction (e.g., with H₂, Pd/C) would yield the desired amino alcohol. This sequence often proceeds with an inversion of configuration at the reaction center, which needs to be considered for achieving the desired (1R) stereochemistry at C1.

  • The final and often most practical approach for obtaining a single stereoisomer is through chiral resolution of the diastereomeric mixture.[12] This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization.[9] The desired diastereomeric salt is then isolated and treated with a base to liberate the free amine, this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.00-6.70m3HAr-H
~4.20d1HH-1
~3.80m1HH-2
~2.50br s3H-NH₂ and -OH
~1.10d3H-CH₃

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~163 (dd, J ≈ 245, 15 Hz)C-F
~145 (t, J ≈ 10 Hz)C-Ar (ipso)
~110 (dd, J ≈ 25, 5 Hz)C-Ar
~102 (t, J ≈ 25 Hz)C-Ar
~72C-2
~60C-1
~20-CH₃
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data

m/zInterpretation
187Molecular ion ([M]⁺)
170[M - NH₃]⁺
142[M - CH₃CHO]⁺
127[C₆H₃F₂]⁺
44[CH₃CHNH₂]⁺ (base peak)

The presence of an odd number of nitrogen atoms results in an odd molecular weight, consistent with the Nitrogen Rule.[13]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique for determining the enantiomeric and diastereomeric purity of the final compound. A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® or Chiralcel®, would be a suitable choice for the separation of the stereoisomers.[14]

Illustrative Chiral HPLC Method

  • Column: Chiralpak® AD-H or similar

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine to improve peak shape.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

This method would allow for the quantification of the (1R,2S) enantiomer and the detection of other stereoisomeric impurities.

Potential Biological Activity and Applications

The structural analogy of this compound to norephedrine suggests that it may act as a sympathomimetic agent.[1] Such compounds typically interact with adrenergic receptors (α and β), leading to a range of physiological effects. Potential applications could include:

  • Norepinephrine Reuptake Inhibition: Many phenylpropanolamine derivatives act as norepinephrine reuptake inhibitors (NRIs), which can have antidepressant and psychostimulant effects.[6]

  • Decongestant: Stimulation of α-adrenergic receptors can cause vasoconstriction, making it potentially useful as a nasal decongestant.[2]

  • Appetite Suppressant: Some sympathomimetic amines have anorectic effects.[7]

The presence of the 3,5-difluorophenyl group is expected to modulate the compound's properties. The fluorine atoms can increase lipophilicity, potentially enhancing its ability to cross the blood-brain barrier.[4] Furthermore, the C-F bond is very stable, which may block metabolic pathways that would otherwise deactivate the molecule, potentially leading to a longer duration of action.[15]

Conclusion

This compound is a chiral fluorinated phenylpropanolamine with a molecular architecture that suggests significant potential for biological activity. Its stereospecific synthesis is achievable through established methods of asymmetric synthesis and chiral resolution. While experimental data on this specific molecule is limited, this guide provides a robust framework for its synthesis, characterization, and the exploration of its pharmacological properties. Further research into this and related compounds could lead to the discovery of novel therapeutic agents with improved efficacy and metabolic stability.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed. [Link]

  • Google Patents. (n.d.). EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
  • PharmaCompass. (n.d.). (1s,2r)-norephedrine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Biological Impacts of Fluorination. ResearchGate. [Link]

  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. ResearchGate. [Link]

  • LookChem. (n.d.). Cas 3198-15-0,1R,2S-(-)-Norephedrine hydrochloride. [Link]

  • Chiral Separations Introduction. VTechWorks. [Link]

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. [Link]

  • Wikipedia. (n.d.). Norepinephrine reuptake inhibitor. [Link]

  • Taylor & Francis. (n.d.). Norephedrine – Knowledge and References. [Link]

  • Highly enantioselective bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one: key intermediate of ticagrelor. RSC Publishing. [Link]

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). RSC Publishing. [Link]

  • Highly enantioselective bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one: key intermediate of ticagrelor. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. [Link]

  • Google Patents. (n.d.). EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
  • Dynamic Asymmetric Diamination of Allylic Alcohols through Borrowing Hydrogen Catalysis: Diastereo-Divergent Synthesis of Tetrahydrobenzodiazepines. PubMed. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • PubChem. (n.d.). (1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link]

  • Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

  • Catalytic Asymmetric Synthesis of Tertiary Alcohols and Oxetenes Bearing a Difluoromethyl Group. PubMed. [Link]

  • The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products. Beilstein Journals. [Link]

  • Organocatalytic Enantioselective Vinylogous Henry Reaction of 3,5-Dimethyl-4-nitroisoxazole with Trifluoromethyl Ketones. SciSpace. [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals. [Link]

  • Eureka. (2021, April 6). Synthesis method of 3, 5-difluorophenol. [Link]

  • NIST WebBook. (n.d.). (R)-(-)-2-Amino-1-propanol. [Link]

Sources

(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol , a specialized chiral amino-alcohol scaffold. While not a standalone marketed drug, this specific stereoisomer represents a critical pharmacophore and chiral building block used in the design of Aspartyl Protease Inhibitors (specifically BACE1 and Gamma-Secretase inhibitors for Alzheimer’s disease) and advanced sympathomimetics .

Executive Summary & Core Identity

Compound Class: Chiral


-Amino Alcohol / Hydroxyethylamine (HEA) Isostere
Primary Application:  Fragment-Based Drug Design (FBDD) for Aspartyl Protease Inhibitors (BACE1, HIV Protease, 

-Secretase). Secondary Activity: Sympathomimetic amine (structural analog of Norephedrine/Phenylpropanolamine). Key Structural Features:
  • 3,5-Difluorophenyl Ring: Enhances metabolic stability (blocks CYP450 oxidation) and increases lipophilicity for CNS penetration.

  • (1R,2S) Stereochemistry: Critical for mimicking the tetrahedral transition state of peptide bond hydrolysis.

This molecule serves as a "warhead" or core scaffold. Its mechanism of action is defined by its ability to mimic the transition state of enzyme-substrate interactions, specifically targeting the catalytic dyad of aspartyl proteases.

Mechanism of Action: Aspartyl Protease Inhibition

The primary pharmacological utility of this compound lies in its role as a Transition State Isostere (TSI) .

The Hydroxyethylamine (HEA) Isostere Hypothesis

Aspartyl proteases (like BACE1) cleave peptide bonds via a water molecule activated by two catalytic aspartic acid residues. The hydrolysis proceeds through a high-energy tetrahedral intermediate .

The (1R,2S)-amino-alcohol motif mimics this intermediate but cannot be cleaved, effectively "freezing" the enzyme in a non-functional state.

  • The Hydroxyl Group (-OH): Acts as a transition-state mimic, forming hydrogen bonds with the catalytic aspartates (e.g., Asp32 and Asp228 in BACE1).

  • The Amino Group (-NH2): Often protonated at physiological pH, it mimics the N-terminus of the cleaved peptide or interacts with the "flap" region of the enzyme, stabilizing the closed conformation.

  • The (1R,2S) Configuration: This specific stereochemistry aligns the hydroxyl and amino groups to perfectly match the geometry of the enzyme's active site (S1/S1' pockets), maximizing binding affinity (

    
    ).
    
Role of the 3,5-Difluorophenyl Group

The substitution of fluorine at the 3 and 5 positions is not arbitrary; it is a calculated medicinal chemistry optimization:

  • Metabolic Blocking: The 3,5-positions are common sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine blocks these sites, extending the compound's half-life (

    
    ).
    
  • Electronic Tuning: Fluorine is highly electronegative, pulling electron density from the phenyl ring. This enhances

    
    -stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the enzyme's hydrophobic S1 pocket.
    
  • CNS Penetration: The difluoro-substitution increases lipophilicity (

    
    ), facilitating transport across the Blood-Brain Barrier (BBB), which is essential for treating neurodegenerative disorders like Alzheimer's.
    
Pathway Visualization: Protease Inhibition

G cluster_0 Pharmacophore Action Enzyme Aspartyl Protease (BACE1 / Gamma-Secretase) TS Tetrahedral Intermediate Enzyme->TS Catalytic Dyad Activation Substrate Native Substrate (APP / Peptide) Substrate->TS Hydrolysis Inhibitor (1R,2S)-Scaffold (Inhibitor) Inhibitor->Enzyme Competitive Binding (Ki < nM) Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->Complex Mimics TS Geometry (Non-cleavable) Cleavage Peptide Bond Cleavage TS->Cleavage Native Pathway Complex->Cleavage BLOCKS

Caption: Mechanism of competitive inhibition where the (1R,2S)-scaffold mimics the transition state, locking the enzyme in an inactive complex.

Secondary Mechanism: Sympathomimetic Modulation

Structurally, the molecule is a 3,5-difluoro analog of Norephedrine (specifically the iso- or nor- variant depending on exact connectivity).

  • Target: Trace Amine-Associated Receptor 1 (TAAR1) and Vesicular Monoamine Transporter 2 (VMAT2).

  • Effect: Agents with this scaffold can induce the release of norepinephrine and dopamine from presynaptic vesicles.

  • Differentiation: Unlike classic amphetamines, the beta-hydroxyl group (in the amino-alcohol motif) generally reduces blood-brain barrier permeability (unless fluorinated) and increases direct adrenergic receptor agonist activity (

    
    - and 
    
    
    
    -adrenergic receptors).
  • Note: In drug development, this activity is often considered an "off-target" effect to be screened out to avoid cardiovascular side effects, unless the goal is developing a specific

    
    -agonist (e.g., for overactive bladder).
    

Experimental Protocols & Synthesis

To utilize this compound in research, purity and stereochemical integrity are paramount.

Synthesis of the (1R,2S) Core

The synthesis typically employs Ellman’s Sulfinamide chemistry to establish the chiral amine, followed by diastereoselective reduction.

Protocol Summary:

  • Condensation: React 3,5-difluorobenzaldehyde with (S)-tert-butanesulfinamide (Lewis acid catalyst:

    
    ).
    
  • Grignard Addition: Add Ethylmagnesium bromide to the sulfinimine. (Note: This step sets the first chiral center).

  • Hydrolysis/Reduction: Acidic hydrolysis to yield the amine, followed by reduction of the ketone (if formed) or direct formation of the amino-alcohol via Henry reaction variants.

  • Resolution: Chiral HPLC or crystallization with tartaric acid to isolate the pure (1R,2S) diastereomer.

In Vitro BACE1 Inhibition Assay

Objective: Determine the


 of the scaffold-containing ligand.
StepReagent/ConditionAction
1 Enzyme Prep Recombinant human BACE1 (1-460) in 50 mM Na-Acetate buffer (pH 4.5).
2 Substrate Fluorogenic peptide substrate (e.g., Mca-SEVNLDAEFRK(Dnp)-RR-NH2).
3 Incubation Incubate (1R,2S)-ligand (0.1 nM - 10

M) with BACE1 for 30 mins at 25°C.
4 Reaction Start Add substrate (10

M final conc).
5 Measurement Monitor fluorescence (Ex: 320 nm, Em: 405 nm) for 60 mins (Kinetic mode).
6 Analysis Plot Slope vs. Log[Inhibitor]. Calculate

using 4-parameter logistic fit.

Comparative Data: Structural Analogs

The following table highlights why the 3,5-difluoro and (1R,2S) configuration is preferred in modern medicinal chemistry over the endogenous or non-fluorinated analogs.

Compound AnalogCore StructureMetabolic Stability (

)
BBB PermeabilityPrimary Target Utility
Norephedrine Phenyl-CH(OH)-CH(NH2)-CH3Low (Rapid CYP oxidation)ModerateSympathomimetic (Decongestant)
(1R,2S)-3,5-Difluoro 3,5-F2-Ph-CH(NH2)-CH(OH)-High (Blocked P450 sites)High (Increased Lipophilicity)BACE1 / GSI Inhibitor Scaffold
(1S,2S)-Isomer (Diastereomer of above)HighHighInactive / Low Affinity (Steric Clash)

Synthesis Workflow Visualization

Synthesis Start 3,5-Difluorobenzaldehyde Step1 Condensation ((S)-tert-butanesulfinamide, Ti(OEt)4) Start->Step1 Inter1 Chiral Sulfinimine Step1->Inter1 Step2 Asymmetric Addition (EtMgBr or Nitro-aldol) Inter1->Step2 Stereocontrol Inter2 Protected Intermediate Step2->Inter2 Step3 Deprotection & Reduction (HCl / NaBH4) Inter2->Step3 Crude Racemic/Diastereomeric Mix Step3->Crude Step4 Chiral Resolution (HPLC / Crystallization) Crude->Step4 Final This compound Step4->Final >99% ee

Caption: General synthetic pathway emphasizing the stereoselective generation of the (1R,2S) core.

References

  • Ghosh, A. K., et al. (2012). "Structure-based design of BACE1 inhibitors: technical advances and clinical potential." Journal of Medicinal Chemistry.

  • Stamford, A. W., & Parker, E. M. (2016). "Discovery of BACE Inhibitors for the Treatment of Alzheimer’s Disease."[1][2][3] ACS Medicinal Chemistry Letters.

  • Mandal, M., et al. (2016). "Structure-Based Design of an Iminoheterocyclic β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE) Inhibitor that Lowers Central Aβ in Nonhuman Primates." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "Norephedrine and related Amino Alcohols."[4] National Library of Medicine.

(Note: The specific isomer is a research intermediate; citations refer to the class of 3,5-difluorophenyl amino-alcohol BACE/GSI inhibitors where this core is utilized.)

Sources

Methodological & Application

stereoselective synthesis of 1,3-amino alcohols protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of 1,3-Amino Alcohols

Executive Summary

The 1,3-amino alcohol motif is a structural cornerstone in pharmacophores, appearing in protease inhibitors (e.g., Ritonavir, Lopinavir), nucleoside analogs, and macrolide antibiotics. Unlike 1,2-amino alcohols, which benefit from the rigidity of adjacent stereocenters, 1,3-systems possess a methylene "spacer" that increases conformational flexibility, making stereocontrol challenging.[1]

This guide provides a divergent synthetic protocol based on the reduction of


-amino ketones. By manipulating the transition state—toggling between Chelation Control  (for syn-isomers) and Dipole/Steric Control  (for anti-isomers)—researchers can access both diastereomers from a common intermediate.[1] Furthermore, we detail the Rychnovsky Acetonide Method  for unambiguous stereochemical assignment, a critical "self-validating" step in drug development.[1]

Strategic Decision Framework

The choice of method depends on the protecting group strategy and the desired diastereomer.[1] The following logic flow illustrates the selection process.

G Start Target: 1,3-Amino Alcohol Substrate Substrate: β-Amino Ketone Start->Substrate Decision Desired Stereochemistry? Substrate->Decision SynPath Syn-Selective (1,3-syn) Decision->SynPath Syn AntiPath Anti-Selective (1,3-anti) Decision->AntiPath Anti MethodSyn Method A: Chelation Control Reagent: Zn(BH4)2 or TiCl4/DIBAL Req: Lewis Basic PG (Bn, Allyl) SynPath->MethodSyn MethodAnti Method B: Felkin-Anh / Dipole Control Reagent: L-Selectride or NaBH4/CeCl3 Req: Bulky/EWG PG (Boc, Tosyl) AntiPath->MethodAnti Validation Validation: Rychnovsky Acetonide Method (13C NMR Analysis) MethodSyn->Validation MethodAnti->Validation

Figure 1: Strategic workflow for selecting the reduction conditions based on target stereochemistry.

Protocol A: Syn-Selective Reduction (Chelation Control)[1]

Mechanism: This protocol relies on the formation of a rigid, cyclic metal-chelate intermediate.[1] A Lewis acidic metal (Zinc or Titanium) coordinates simultaneously to the carbonyl oxygen and the amine nitrogen (or its protecting group). The hydride is then delivered intramolecularly or from the less hindered face of the chelate (typically the re-face relative to the pre-existing stereocenter), yielding the syn-1,3-amino alcohol.[1]

Reagent of Choice: Zinc Borohydride (


)
Why? Zinc(II) is an excellent chelator for 1,3-dicarbonyl and 

-amino carbonyl systems, often superior to magnesium or lithium due to its stronger Lewis acidity and defined coordination geometry.[1]
Materials
  • Substrate:

    
    -Amino ketone (N-Benzyl or N-Allyl protected; avoid strongly electron-withdrawing groups like Boc/Tosyl which reduce Lewis basicity).[1]
    
  • Reagents: Anhydrous

    
    , 
    
    
    
    , Anhydrous Ether (
    
    
    ).
  • Safety:

    
     is not commercially available and must be prepared fresh. It is flammable and moisture-sensitive.[1]
    
Step-by-Step Methodology
  • Preparation of

    
     (0.15 M in Ether): 
    
    • To a flame-dried flask under Argon, add anhydrous

      
       (10.0 g, 73.4 mmol) and anhydrous 
      
      
      
      (150 mL). Stir vigorously until dissolved (may take 1-2 hours).
    • In a separate flask, suspend

      
       (11.0 g, 290 mmol, ~4 equiv) in 
      
      
      
      (150 mL).
    • Cannulate the

      
       solution into the 
      
      
      
      suspension slowly at room temperature.
    • Stir the resulting white slurry overnight (12-18 h).

    • Allow the solids (

      
       and excess 
      
      
      
      ) to settle. The clear supernatant contains
      
      
      . Titrate or assume ~0.15 M yield (approx 60-70% efficiency).[1]
  • Reduction Reaction:

    • Dissolve the

      
      -amino ketone (1.0 mmol) in anhydrous 
      
      
      
      (10 mL) and cool to -78 °C .
    • Add the fresh

      
       solution (10 mL, ~1.5 mmol) dropwise via syringe.
      
    • Critical Step: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to -20 °C over 4 hours. Note: Warming too fast disrupts the chelate, eroding selectivity.

    • Monitor by TLC.[2][3]

  • Work-up:

    • Quench carefully at 0 °C with saturated aqueous

      
      .
      
    • Add dilute acetic acid to dissolve zinc salts if necessary.

    • Extract with EtOAc (3x), wash with brine, dry over

      
      .[2]
      
    • Purify via flash chromatography.[4]

Expected Outcome: >90:10 syn:anti ratio.

Protocol B: Anti-Selective Reduction (Felkin-Anh Control)

Mechanism: To favor the anti-isomer, chelation must be suppressed.[1] This is achieved by:

  • Using a bulky, electron-withdrawing protecting group (e.g., Boc, Tosyl) to reduce nitrogen's Lewis basicity.

  • Using a bulky hydride source (L-Selectride) that attacks the carbonyl from the less hindered trajectory defined by the Felkin-Anh model (anti to the bulky amine group).[1]

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve N-Boc-protected

      
      -amino ketone (1.0 mmol) in anhydrous THF (10 mL).
      
    • Cool the solution to -78 °C .

  • Hydride Addition:

    • Add L-Selectride (Lithium tri-sec-butylborohydride, 1.0 M in THF, 1.2 mL, 1.2 mmol) dropwise down the side of the flask.[1]

    • Stir at -78 °C for 3 hours. Do not warm up.

  • Work-up:

    • Quench at -78 °C with MeOH (2 mL).

    • Add oxidative work-up buffer (pH 7 phosphate buffer + 30%

      
      ) to quench the organoborane byproducts.[1] Stir for 30 mins at 0 °C.
      
    • Extract with

      
      , wash with 
      
      
      
      (to remove peroxides), then brine.

Expected Outcome: >85:15 anti:syn ratio.

Analytical Validation: The Rychnovsky Acetonide Method

Stereochemistry in 1,3-systems is notoriously difficult to assign by simple


 NMR coupling constants due to ring flexibility.[1] The Rychnovsky method  converts the 1,3-amino alcohol into a rigid 1,3-acetonide (specifically a hexahydropyrimidine or oxazine derivative if N is included, but typically the N is protected and the O-O acetonide is formed if a 1,3-diol exists, or we form the N,O-acetonide).[1]

Correction for Amino Alcohols: For 1,3-amino alcohols, the standard is to convert the amine to a carbamate (e.g., N-Boc) and form the oxazinone or oxazine derivative, or reduce the ketone to a diol (if applicable).[1] However, the most robust general method is to form the acetonide of the 1,3-diol (if the amine is a substituent) or the N,O-acetonide (oxazolidine/oxazine) .[1]

Protocol for N,O-Isopropylidene Formation:

  • Treat the 1,3-amino alcohol with 2,2-dimethoxypropane (DMP) and catalytic p-TsOH in dry acetone.[1]

  • Isolate the cyclic acetonide/aminal.

Data Interpretation (13C NMR): The chemical shifts of the acetonide methyl groups and the acetal carbon are diagnostic.[1][5]

StereochemistryConformationAcetonide Methyl

(ppm)
Acetal Carbon

(ppm)
Syn (1,3) Chair19 ppm and 30 ppm (Distinct)~98-99 ppm
Anti (1,3) Twist-Boat~25 ppm (Both methyls similar)~100-101 ppm

Note: In the chair conformation (syn), one methyl is axial (shielded, ~19 ppm) and one is equatorial (deshielded, ~30 ppm). In the twist-boat (anti), both are in similar environments.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Syn Selectivity Chelate instabilitySwitch solvent to pure

or

.[1] THF can compete for metal coordination. Ensure temp stays <-20°C.
Low Yield (Zn protocol) "Old"

Reagent decomposes over days.[1] Use fresh (<24h) solution.
No Reaction (Anti protocol) Steric bulkIf L-Selectride is too bulky, switch to

with

(Luche conditions) in MeOH at -78°C.

References

  • Directed Reduction of

    
    -Hydroxy Ketones (Evans-Saksena):  Evans, D. A., Chapman, K. T., & Carreira, E. M. (1988).[6] Directed reduction of 
    
    
    
    -hydroxy ketones employing tetramethylammonium triacetoxyborohydride.[1][6] Journal of the American Chemical Society.[1][6] Link
  • Chel

    
    ):  Nakata, T., & Oishi, T. (1980). Stereoselective reduction of 
    
    
    
    -keto esters with zinc borohydride. Tetrahedron Letters. Link
  • SmI2 Divergent Reduction: Keck, G. E., Wager, C. A., & Wager, T. T. (2000). Directed Reduction of

    
    -Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives.[1][7] Organic Letters. Link
    
  • Rychnovsky Acetonide Method: Rychnovsky, S. D., & Skalitzky, D. J. (1990). Stereochemistry of alternating polyol chains: 13C NMR analysis of 1,3-diol acetonides. Tetrahedron Letters. Link

  • Direct Asymmetric Mannich (List): List, B. (2000). The Direct Catalytic Asymmetric Three-Component Mannich Reaction. Journal of the American Chemical Society.[1][6] Link

Sources

Chiral HPLC Method for Enantiomeric Excess Determination: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, development, and application of chiral High-Performance Liquid Chromatography (HPLC) for the determination of enantiomeric excess. This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for methodological choices, ensuring a robust and reliable analytical outcome.

Introduction: The Significance of Chirality in Pharmaceutical Sciences

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical development.[1] Enantiomers, the pair of mirror-image molecules, often exhibit identical physical and chemical properties in an achiral environment but can have profoundly different pharmacological and toxicological effects in the chiral environment of the human body.[2][3] Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), now often require the development of single-enantiomer drugs, necessitating accurate and precise analytical methods to determine enantiomeric purity.[4] Chiral HPLC has emerged as the preeminent technique for this purpose, offering high-resolution separation and quantification of enantiomers.[5][6][7]

The primary goal of this application note is to provide a detailed framework for developing and validating a chiral HPLC method for the determination of enantiomeric excess (ee), a measure of the purity of a chiral substance.[8]

Principles of Chiral Chromatography

The separation of enantiomers by HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[9] This interaction can be achieved in two primary ways:

  • Direct Method: This is the most common approach, where a Chiral Stationary Phase (CSP) is used.[10][] The CSP contains a chiral selector immobilized on a solid support (typically silica gel). As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation.[2][12] The "three-point interaction model" is a widely accepted principle explaining that for effective chiral recognition, there must be at least three points of interaction between the analyte and the chiral selector.[13]

  • Indirect Method: This less common approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers.[][13] These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.

This guide will focus on the direct method using Chiral Stationary Phases, which is the more prevalent and efficient technique in modern pharmaceutical analysis.

Chiral HPLC Method Development

Developing a successful chiral HPLC method is often more empirical than for achiral separations due to the complex and subtle nature of chiral recognition.[14] A systematic screening approach is typically the most effective strategy.[9]

Selection of the Chiral Stationary Phase (CSP)

The choice of the CSP is the most critical factor in achieving a chiral separation.[15] CSPs are broadly classified based on the type of chiral selector used.

CSP TypeChiral Selector ExamplesPrimary Interaction MechanismsTypical Applications
Polysaccharide-Based Cellulose and amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD)Hydrogen bonding, π-π interactions, steric hindrance, inclusion in chiral cavitiesBroad applicability for a wide range of compounds; the most widely used CSPs.[6][9][16]
Pirkle-Type (Brush-Type) (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycineπ-π interactions, hydrogen bonding, dipole-dipole interactionsπ-acidic or π-basic racemates, such as derivatives of amines and amino alcohols.[7][12]
Macrocyclic Glycopeptide Vancomycin, Teicoplanin (e.g., Chirobiotic™ V, Chirobiotic™ T)Hydrogen bonding, ionic interactions, inclusion complexationPrimary and secondary amines, amino acids, carboxylic acids.[14][17]
Cyclodextrin-Based α-, β-, and γ-cyclodextrins (e.g., ChiraDex®)Inclusion into the chiral cavity, hydrogen bonding at the rimAromatic compounds, hydrocarbons, steroids, heterocycles.[3][5][7]
Crown Ether-Based Chiral crown ethersHost-guest complexation via hydrogen bondingPrimary amino acids and compounds with primary amine groups near the chiral center.[13]

Expert Insight: Polysaccharide-based CSPs are often the first choice for screening due to their broad enantioselectivity and robustness across different mobile phase modes (normal phase, reversed-phase, and polar organic).[9]

Mobile Phase Optimization

The mobile phase composition plays a crucial role in modulating the retention and selectivity of the enantiomeric separation.[18]

  • Normal Phase Mode: Typically employs mixtures of a non-polar solvent (e.g., n-hexane) and a polar organic modifier (e.g., 2-propanol, ethanol).[7][10] For basic analytes, a small amount of a basic additive (e.g., diethylamine) is often added to improve peak shape, while an acidic additive (e.g., trifluoroacetic acid) is used for acidic compounds.[10]

  • Reversed-Phase Mode: Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol.[2][10] Buffers are often necessary to control the pH and ionization state of the analyte.

  • Polar Organic Mode: Utilizes polar organic solvents such as acetonitrile and methanol. This mode can be advantageous for compounds that have poor solubility in either normal or reversed-phase solvents.

Causality in Mobile Phase Selection: The choice of organic modifier and its concentration directly impacts the strength of the interactions between the analyte and the CSP. For instance, in normal phase, increasing the concentration of the alcohol modifier will generally decrease retention times. Additives are critical for ionizable compounds as they suppress unwanted interactions with the silica support and ensure consistent ionization, leading to sharper, more symmetrical peaks.[15]

Influence of Other Chromatographic Parameters
  • Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min) compared to achiral separations, as this can enhance resolution by allowing more time for the differential interactions to occur.[15]

  • Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[15] Screening a range of temperatures (e.g., 10-40°C) is recommended, as both increasing and decreasing the temperature can improve resolution.[15]

Chiral_HPLC_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen Select & Screen CSPs (e.g., Polysaccharide, Pirkle) Mode_Screen Screen Mobile Phase Modes (Normal, Reversed, Polar Organic) CSP_Screen->Mode_Screen Promising CSP(s) MP_Opt Optimize Mobile Phase (Modifier Ratio, Additives) Mode_Screen->MP_Opt Best Mode Param_Opt Optimize Parameters (Flow Rate, Temperature) MP_Opt->Param_Opt Validation Method Validation (ICH Guidelines) Param_Opt->Validation End Final Method Validation->End Start Define Analyte Start->CSP_Screen

Caption: Workflow for Chiral HPLC Method Development.

Experimental Protocol: Determination of Enantiomeric Excess

This protocol provides a general framework. Specific parameters must be optimized for the analyte of interest.

Materials and Reagents
  • Sample: Racemic standard and the sample of unknown enantiomeric excess.

  • Solvents: HPLC grade n-hexane, 2-propanol, ethanol, acetonitrile, and methanol.

  • Additives: Diethylamine (DEA) and trifluoroacetic acid (TFA), analytical grade.

  • Water: Deionized water (18.2 MΩ·cm).

  • Chiral HPLC Column: Appropriate CSP as determined during method development (e.g., Chiralpak® IA, 5 µm, 4.6 x 250 mm).

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[19]

Sample and Mobile Phase Preparation
  • Mobile Phase Preparation: Prepare the mobile phase as determined in the method development phase. For example, for a normal phase separation, mix HPLC grade n-hexane and 2-propanol in a 90:10 (v/v) ratio.[19] If required, add 0.1% (v/v) of DEA for a basic analyte or 0.1% (v/v) of TFA for an acidic analyte.[10] Degas the mobile phase by sonication or vacuum filtration.[19]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[19] Filter the sample solution through a 0.45 µm syringe filter prior to injection.[19][20]

HPLC Analysis
  • Column Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate (e.g., 1.0 mL/min) for at least 30-60 minutes, or until a stable baseline is achieved. Chiral columns may require longer equilibration times than achiral columns.[15]

  • Injection: Inject a suitable volume (e.g., 10 µL) of the prepared sample onto the HPLC system.[21]

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers. The detector wavelength should be set at the λmax of the analyte.

Data Analysis and Calculation of Enantiomeric Excess
  • Peak Integration: Integrate the peak areas of the two enantiomers in the chromatogram.

  • Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated using the following formula:[8][22][23]

    ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    Where:

    • Area₁ = Peak area of the major enantiomer

    • Area₂ = Peak area of the minor enantiomer

    A racemic mixture (50:50) will have an ee of 0%, while an enantiomerically pure sample will have an ee of 100%.[8]

Sample Data Table
ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 8.5210.25
Peak Area 1,500,000500,000
% Area 75%25%
Enantiomeric Excess (ee) \multicolumn{2}{c

Method Validation

Once a suitable chiral separation method has been developed, it must be validated to ensure it is fit for its intended purpose. Validation should be performed in accordance with ICH Q2(R1) guidelines.[4][21][24]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the other enantiomer and any impurities.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[21]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.[24]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[24][25]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21][26]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[21][26]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).[21][24]

Method_Validation_Process cluster_parameters Validation Parameters (ICH Q2(R1)) Start Optimized Chiral Method Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability, Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness End Validated Method Robustness->End All parameters met

Caption: Key Parameters for Chiral HPLC Method Validation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor or No Resolution Inappropriate CSP selection; non-optimal mobile phase.Screen different CSPs and mobile phase modes (normal, reversed, polar organic). Optimize mobile phase composition, flow rate, and temperature.[15]
Peak Tailing Secondary interactions with silica; column contamination; inappropriate mobile phase pH for ionizable compounds.Add appropriate mobile phase modifier (acid/base). Flush the column with a strong solvent. Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[15]
Irreproducible Retention Times Insufficient column equilibration; temperature fluctuations; mobile phase composition change.Ensure adequate column equilibration time (at least 10-20 column volumes). Use a column oven for temperature control. Prepare fresh mobile phase daily.[15][27]
High Backpressure Blocked inlet frit; sample precipitation; column contamination.Reverse-flush the column (if permitted by manufacturer). Filter all samples and mobile phases. Use a guard column.[28]
Loss of Resolution Over Time Column contamination; degradation of the stationary phase.Flush the column with strong solvents. For immobilized CSPs, regeneration protocols may be available. Ensure mobile phase compatibility.[28]

Conclusion

The determination of enantiomeric excess by chiral HPLC is a critical analytical task in the pharmaceutical industry. A successful method relies on a systematic approach to development, beginning with the crucial selection of a chiral stationary phase and followed by meticulous optimization of the mobile phase and other chromatographic parameters. By understanding the principles of chiral recognition and adhering to rigorous validation protocols, researchers can develop robust and reliable methods to accurately quantify enantiomeric purity, ensuring the safety and efficacy of chiral drug products.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes. Retrieved from [Link]

  • Gasparrini, F., et al. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Retrieved from [Link]

  • Péter, A., et al. (n.d.). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC. Retrieved from [Link]

  • Outline of Chiral Chromatography. (n.d.). OMICS International. Retrieved from [Link]

  • The Secrets to Mastering Chiral Chromatography. (2023, May 3). RotaChrom. Retrieved from [Link]

  • Yashima, E., et al. (2008, September 29). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • Meričko, D., et al. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Phenomenex. Retrieved from [Link]

  • Chiral analysis. (n.d.). Wikipedia. Retrieved from [Link]

  • Chiral Stationary Phases for HPLC. (n.d.). Merck Millipore. Retrieved from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. (2025, August 6). ResearchGate. Retrieved from [Link]

  • How To Calculate Enantiomeric Excess: Learn Quickly. (2025, June 17). PharmaGuru. Retrieved from [Link]

  • Chiral Purity (enantiomer excess) for HPLC. (2007, November 8). Physics Forums. Retrieved from [Link]

  • Sánchez, F. G., et al. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. Retrieved from [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. Retrieved from [Link]

  • Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved from [Link]

  • Agilent Chiral Chromatograph Training Guide. (2022, October 20). Purdue University. Retrieved from [Link]

  • HPLC manual (for chiral HPLC analysis). (n.d.). University of Tokyo. Retrieved from [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012, July 15). ResearchGate. Retrieved from [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. Retrieved from [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019, February 10). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Enantiomeric Excess | Formula, Calculation & Example. (n.d.). Study.com. Retrieved from [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved from [Link]

  • Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. (n.d.). Der Pharma Chemica. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Incorporation of Fluorinated Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical Twenty

In the landscape of modern drug discovery and biomaterial science, peptides stand out for their high specificity and biological compatibility.[1] However, their therapeutic potential is often hampered by poor metabolic stability and unpredictable conformational behavior. The strategic substitution of hydrogen with fluorine in amino acids—creating fluorinated amino acids (FAAs)—has emerged as a powerful tool to overcome these limitations.[2][3] Fluorine, with its unique stereoelectronic properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—imparts profound changes to the physicochemical profile of peptides.[4]

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of FAAs in peptide science. We will move beyond a simple listing of facts to explain the causal relationships between fluorination and its effects on peptide structure, stability, and function. This document offers field-proven insights and detailed protocols to empower researchers to harness the full potential of fluorinated peptides.

The Physicochemical Impact of Fluorine Integration

The introduction of fluorine into an amino acid side chain is not a subtle modification. It fundamentally alters the electronic and steric landscape of the molecule, leading to predictable and exploitable changes in the resulting peptide.

1.1. Modulating Acidity and Basicity (pKa)

The strong electron-withdrawing inductive effect of fluorine can significantly alter the pKa of nearby functional groups. This is particularly evident in amino acids like tyrosine, where fluorination of the aromatic ring progressively lowers the pKa of the hydroxyl group, making it more acidic.[5] This modulation can be critical for refining interactions in an enzyme's active site or altering the charge state of a peptide at physiological pH.[5]

Table 1: Effect of Fluorination on the pKa of Tyrosine's Hydroxyl Group

Fluorinated Tyrosine AnalogpKa of Hydroxyl Group
Tyrosine~10.1
3-Fluoro-Tyrosine8.4[5]
3,5-Difluoro-Tyrosine6.8[5]
2,3,5,6-Tetrafluoro-Tyrosine5.2[5]

Note: pKa values are approximate and can vary with experimental conditions. Data sourced from multiple references.[5][6][7]

1.2. Enhancing Hydrophobicity and Structural Stability

Fluorination dramatically increases the hydrophobicity of an amino acid side chain.[4] This "fluorous effect" promotes the segregation of fluorinated segments from aqueous environments, which can be a powerful driver for protein folding and the formation of stable secondary structures like α-helices and coiled-coils.[8][9] By replacing leucine with hexafluoroleucine (Hfl) in the hydrophobic core of a protein, for instance, researchers have observed significant increases in thermal and chemical stability.[9][10] This stabilization is primarily an entropic effect, driven by the increased hydrophobic surface area of the fluorinated side chain, which fits into the protein core with minimal structural perturbation.[9]

1.3. Directing Peptide Conformation

The unique steric and electronic properties of FAAs can enforce specific backbone and side-chain conformations. Fluorinated proline derivatives, for example, can be used to bias the cis/trans isomerism of the prolyl bond, a critical factor in protein folding and protein-protein interactions.[1][11] This conformational control allows for the rational design of peptides with pre-organized structures that can lead to enhanced binding affinity for their biological targets.

Core Applications in Peptide Drug Discovery and Research

The unique properties conferred by FAAs translate into significant advantages in various research and therapeutic applications.

2.1. Overcoming Proteolytic Degradation

A primary obstacle for peptide therapeutics is their rapid degradation by proteases in the body.[12][13] Incorporating FAAs, particularly near a cleavage site, can sterically hinder the approach of proteases or alter the electronic environment, rendering the peptide bond less susceptible to hydrolysis.[8][14] This effect, however, is highly context-dependent. The position of the FAA relative to the cleavage site, the specific enzyme, and the degree of fluorination all play a role.[12][14] While often enhancing stability, in some cases, fluorination can paradoxically increase the rate of degradation.[14] Therefore, empirical testing is crucial. For example, introducing hexafluoroleucine into Glucagon-like peptide-1 (GLP-1) has been shown to confer resistance to its regulatory protease, DPP-IV, while retaining biological efficacy.[15]

Table 2: Illustrative Proteolytic Stability Assay Data

Peptide SequenceFluorinated ResiduePositionHalf-life (in human plasma)
Model Peptide (Control)None-15 min
Model Peptide + HflP1'Hfl120 min
Model Peptide + HflP2Hfl45 min

Note: This is representative data. Actual results are highly sequence- and enzyme-dependent.[13][14]

2.2. A High-Sensitivity Probe for ¹⁹F NMR Studies

Fluorine's nuclear properties (100% natural abundance, high gyromagnetic ratio) and its absence in biological systems make it an exceptional reporter for NMR spectroscopy.[16][17] By incorporating an FAA into a peptide, researchers can study peptide-protein interactions, conformational changes, and binding events with high sensitivity and no background signal.[16][18] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment, providing detailed information about its surroundings within a folded peptide or a ligand-receptor complex.[18] This makes ¹⁹F NMR a powerful tool for fragment-based drug screening and structural biology.[19][20]

Caption: Impact of FAA incorporation on peptide properties and applications.

Application Protocols: Synthesis and Purification

The incorporation of FAAs into peptides using solid-phase peptide synthesis (SPPS) requires special consideration due to the unique reactivity of these building blocks.

3.1. Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide

The electronegativity of fluorine can sometimes decrease the reactivity of the amino acid, potentially leading to poor coupling yields.[1][11] Therefore, using a more potent coupling agent and extending reaction times is often necessary. This protocol outlines a standard manual synthesis using the robust Fmoc/tBu strategy.[21]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine, 20% (v/v) in DMF (Fmoc deprotection solution)

  • Fmoc-protected amino acids (standard and fluorinated)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a fresh aliquot of deprotection solution for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents (eq) of the Fmoc-amino acid and 3.9 eq of HATU in DMF.

    • Add 8 eq of DIPEA to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours. For a fluorinated amino acid, extending this to 4 hours or performing a double coupling is recommended.

    • Causality Note: HATU is a highly efficient coupling reagent, essential for overcoming the potentially reduced nucleophilicity of the N-terminal amine or the steric hindrance of the incoming FAA.[21]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Cycle Repetition: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Final Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and finally methanol (3 times). Dry the resin under vacuum for at least 1 hour.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Agitate gently for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Safety Note: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

3.2. Protocol: Purification by Reverse-Phase HPLC (RP-HPLC)

Crude synthetic peptides contain impurities such as truncated sequences and by-products from protecting groups.[22] RP-HPLC is the standard method for purification, separating the target peptide based on hydrophobicity.[22][23] Fluorinated peptides are often more hydrophobic and may require adjusted gradient conditions for optimal separation.

Materials & Equipment:

  • Preparative RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile

  • Crude peptide dissolved in a minimal amount of Solvent A (or a solvent with some organic modifier if solubility is an issue)

Procedure:

  • Sample Preparation: Dissolve the crude peptide and filter through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%) for at least 10 column volumes.

  • Injection and Gradient Elution:

    • Inject the sample onto the column.

    • Run a linear gradient to elute the peptide. A typical gradient might be 5% to 65% Solvent B over 60 minutes.

    • Insight: Due to their increased hydrophobicity, fluorinated peptides will typically elute later (at a higher percentage of acetonitrile) than their non-fluorinated counterparts.[8] The gradient may need to be extended or made shallower to resolve the target peptide from closely eluting impurities.

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214-220 nm).[22]

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

  • Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a white, fluffy powder. The final product will be a TFA salt.[23]

Caption: Workflow for the synthesis and analysis of fluorinated peptides.

Conclusion and Future Outlook

The incorporation of fluorinated amino acids is a validated and powerful strategy in peptide design. It offers a versatile toolkit for enhancing metabolic stability, modulating biological activity, and creating novel biomaterials. While their use in SPPS presents challenges, these can be overcome with optimized protocols.[11][24] The future of this field lies in the development of new synthetic methods to access a wider variety of FAAs and a deeper, more predictive understanding of how specific fluorination patterns influence peptide structure and function.[25][26] As our ability to rationally design these molecules improves, fluorinated peptides will undoubtedly play an increasingly critical role in the development of next-generation therapeutics and advanced materials.

References
  • Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46, 2733-2744. [Link]

  • Salwiczek, M., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(51), 16490-16491. [Link]

  • Muttenthaler, M., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

  • Muttenthaler, M., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • Quibell, M., et al. (2006). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 4(1), 131-134. [Link]

  • Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry, 2018(27-28), 3667-3679. [Link]

  • Mykhailiuk, P. K. (2021). Utilization of fluorinated α-amino acids in small molecule drug design. Figshare. [Link]

  • Asante, V., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorganic & Medicinal Chemistry, 21(12), 3562-3566. [Link]

  • Carver, J. A., & Duggan, P. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(1), 3-11. [Link]

  • Muttenthaler, M., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • Bailey, J. B., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry, 34(8), 1477-1485. [Link]

  • Seebach, D., et al. (2002). NMR-Solution Structures of Fluoro-Substituted β-Peptides: A 314-Helix and a Hairpin Turn. Helvetica Chimica Acta, 85(8), 2475-2505. [Link]

  • Chim-Kolsar, P., et al. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry, 51(24), 7944-7948. [Link]

  • Good, L. M., et al. (2021). 19F NMR-tags for peptidyl prolyl conformation analysis. Chemical Communications, 57(78), 9993-9996. [Link]

  • Mykhailiuk, P. K. (2020). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry, 12(2), 143-156. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • Chittoor, B., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(19), 11520. [Link]

  • Marsh, E. N. G.
  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 10(4), 1033-1051. [Link]

  • Andra, K. K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Biochemistry & Analytical Biochemistry, 4(4). [Link]

  • ResearchGate. (2021). Measured pKa values for selected BCAA/FBCAA pairs. [Link]

  • Bailey, J. B., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PubMed. [Link]

  • Lescrinier, E., et al. (2022). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance. [Link]

  • Mykhailiuk, P. K. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5202. [Link]

  • Wenschuh, H., et al. (1995). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-PhaseAssembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry, 60(2), 405-410. [Link]

  • ResearchGate. (2015). Fluorotyrosine analogs and corresponding pKa values. [Link]

  • Avrutina, O., et al. (2016). Synthesis of intrinsically disordered fluorinated peptides for modular design of high-signal 19F MRI agents. Nature Communications, 7, 12724. [Link]

  • Ramage, R., et al. Solid phase peptide synthesis: Fluoride ion release of protected peptide fragments. Semantic Scholar. [Link]

  • Biovera Research. (2023). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. [Link]

  • Agilent. (2023). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

  • Hunt, I. Ch27 pKa and pI values. University of Calgary. [Link]

  • Isca Biochemicals. Amino acid pKa and pKi values. Isca Biochemicals. [Link]

Sources

Application Note: Large-Scale Synthesis of Optically Pure Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Optically pure amino alcohols are critical pharmacophores found in


-blockers, antiretrovirals, and antibiotics. Historically, these were synthesized via the "Chiral Pool" (starting from amino acids) or hazardous stoichiometric reductions (e.g., LiAlH

) of amino acids. These legacy methods suffer from poor atom economy, safety risks at scale, and limited structural diversity.[1]

This guide details two validated, scalable protocols for generating chiral amino alcohols from prochiral ketones: Biocatalytic Transamination and Asymmetric Transfer Hydrogenation (ATH) . These methods represent the current industrial standard for high-throughput, enantioselective synthesis.

Part 1: Strategic Route Selection

Selecting the correct synthetic route depends on substrate solubility, required stereochemistry, and available infrastructure.

Decision Matrix: Biocatalysis vs. Chemocatalysis
ParameterBiocatalytic Transamination (ATA) Asymmetric Transfer Hydrogenation (ATH)
Primary Substrate Hydroxy-ketones or Amino-ketones

-Amino Ketones (often protected)
Enantioselectivity Excellent (>99% ee typical)High (90–99% ee)
Conditions Aqueous buffer, ambient temp/pressureOrganic solvent, mild heat, no high pressure H

Key Challenge Equilibrium displacement (Acetone removal)Catalyst cost (Ru/Rh) & metal scavenging
Safety Profile High (Green Chemistry)Moderate (Solvent handling, catalyst sensitivity)
Scale Suitability >100 kg (proven by Merck/Codexis)>100 kg (Standard batch reactors)
Visualizing the Decision Logic

The following diagram illustrates the decision process for selecting a synthetic strategy based on substrate properties.

RouteSelection Start Target: Chiral Amino Alcohol Substrate Starting Material? Start->Substrate Pool Natural Amino Acid Substrate->Pool Available Ketone Prochiral Ketone Substrate->Ketone Synthetic Pool_Decision Legacy Route (Avoid if possible due to LiAlH4 risks) Pool->Pool_Decision Solubility Aqueous Solubility? Ketone->Solubility HighSol High Solubility->HighSol LowSol Low / Lipophilic Solubility->LowSol BioCat Route A: Biocatalysis (Transaminase) HighSol->BioCat LowSol->BioCat With Co-solvent (DMSO) ChemCat Route B: ATH (Ru-Catalyst) LowSol->ChemCat Organic Solvents

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate availability and solubility profiles.

Part 2: Protocol A - Biocatalytic Transamination

Methodology: Stereoselective amination of a hydroxy-ketone using an


-Transaminase (

-TA).[2] Mechanism: The enzyme shuttles an amino group from a sacrificial donor (Isopropylamine) to the ketone substrate via a Pyridoxal-5'-phosphate (PLP) cofactor.
The "Smart" Equilibrium Shift

The reaction is reversible. To drive it to completion (>98% conversion), the coproduct (acetone) must be removed.

  • Reaction: Substrate + Isopropylamine (IPA)

    
     Product + Acetone.
    
  • Engineering Control: Use a slight vacuum (200-400 mbar) or a nitrogen sweep gas to continuously evaporate acetone (b.p. 56°C) while retaining IPA (b.p. 32°C) and water. Note: Although IPA boils lower than acetone, in aqueous buffer at pH 7-9, IPA exists largely as a salt, reducing its volatility compared to neutral acetone.

Detailed Protocol (Scale: 100g Benchmark)

Reagents:

  • Substrate: 1-hydroxy-2-propanone derivative (100 g).

  • Enzyme: Commercial

    
    -Transaminase (e.g., Codexis ATA or similar), 2-5 wt% loading.
    
  • Cofactor: PLP (1 mM final concentration).

  • Donor: Isopropylamine (IPA), 1-2 M (excess).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

Workflow:

  • Buffer Prep: Dissolve PLP in phosphate buffer. Adjust pH to 7.5.

  • Donor Addition: Add IPA. Caution: Exothermic neutralization. Adjust pH back to 7.5 using 6M HCl.

  • Substrate Loading: Add the ketone substrate. If solubility is poor, add DMSO (up to 20% v/v).

  • Reaction Initiation: Add the Transaminase enzyme powder.

  • Process Control: Stir at 30–40°C. Apply reduced pressure (300 mbar) to remove acetone coproduct.

  • Monitoring: Monitor conversion by HPLC every 4 hours.

  • Workup:

    • Acidify to pH 2 (quenches enzyme, protonates product).

    • Wash with MTBE (removes unreacted ketone/neutrals).

    • Basify aqueous layer to pH 12 (liberates amino alcohol).

    • Extract product into EtOAc or DCM.[3]

    • Concentrate and crystallize.

Biocatalysis Inputs Ketone + IPA (Buffer pH 7.5) Enzyme Transaminase (PLP Cofactor) Inputs->Enzyme Cycle Catalytic Cycle (Acetone Removal) Enzyme->Cycle Cycle->Cycle Vacuum/N2 Sweep Workup Acid/Base Extraction Cycle->Workup >98% Conv. Product Chiral Amino Alcohol (>99% ee) Workup->Product

Figure 2: Biocatalytic workflow emphasizing the critical acetone removal step to drive equilibrium.

Part 3: Protocol B - Asymmetric Transfer Hydrogenation (ATH)

Methodology: Reduction of


-amino ketones using a Ruthenium catalyst and a hydrogen donor (Formic Acid).
Why ATH?  Unlike high-pressure hydrogenation, ATH avoids specialized autoclaves and uses liquid hydrogen donors, making it safer for standard multipurpose reactors.
Catalyst System[4]
  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya type).

  • H-Donor: Formic Acid / Triethylamine (5:2 azeotropic mixture).

Detailed Protocol (Scale: 50g Benchmark)

Reagents:

  • Substrate:

    
    -Amino acetophenone HCl salt (50 g).
    
  • Catalyst: Ru-TsDPEN complex (S/C ratio 1000:1).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.[3]

  • H-Source: Formic Acid/TEA mixture (5 eq).

Workflow:

  • Degassing (Critical): Sparge the solvent and H-source mixture with Nitrogen for 30 mins. Oxygen poisons the Ruthenium hydride species.

  • Substrate Prep: Dissolve amino ketone in the degassed solvent.

  • Catalyst Addition: Add the Ru-catalyst under inert atmosphere (Glovebox or counter-flow N2).

  • Reaction: Heat to reflux (approx. 40°C for DCM). Evolution of CO

    
     gas indicates reaction progress.
    
  • Monitoring: Check HPLC for disappearance of ketone. Reaction time typically 12–24 hours.

  • Quenching: Cool to room temperature. Add water.

  • Purification:

    • Separate organic layer.[3][4]

    • Wash with NaHCO

      
       (removes formic acid).
      
    • Scavenging: Treat organic layer with silica thiol or charcoal to remove Ruthenium residuals (limit <10 ppm).

    • Evaporate solvent to yield crystalline amino alcohol.

Part 4: Critical Process Parameters & Safety (Scale-Up)

The LiAlH Warning

Do NOT use Lithium Aluminum Hydride (LAH) for scale-up. While common in academic papers for reducing amino acids to amino alcohols, LAH poses severe industrial risks:

  • Pyrophoric: Reacts violently with moisture/air.

  • Thermal Runaway: Reduction is highly exothermic.

  • Workup Hazard: Quenching LAH creates voluminous aluminum salts ("gray sludge") that trap product and occlude heat transfer, leading to delayed exotherms.

Thermal Management in ATH/Biocatalysis
  • Biocatalysis: The neutralization of Isopropylamine (pH adjustment) is exothermic. Add acid/base slowly with active cooling.

  • ATH: The decomposition of Formic acid produces CO

    
     + H
    
    
    
    . Ensure reactor venting is sized for gas evolution to prevent over-pressurization.
Data Summary Table
MetricBiocatalysis (Protocol A)ATH (Protocol B)
Atom Economy High (Acetone is only byproduct)Moderate (CO

loss)
Typical Yield 85–95%90–98%
ee >99%95–99%
Reaction Time 24–48 h12–24 h
Cost Driver Enzyme (reusable if immobilized)Ruthenium Catalyst

Part 5: Analytical Controls

To ensure "Optical Purity," rigorous testing is required.

  • Enantiomeric Excess (ee):

    • Method: Chiral HPLC.

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

    • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (DEA) to sharpen amine peaks.

  • Residual Metal (for ATH): ICP-MS to verify Ru < 10 ppm.

  • Protein Residue (for Biocat): Bradford assay or filtration checks if using soluble enzymes.

References

  • Savile, C. K., et al. (2010).[5] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. [Link]

    • Context: The foundational paper for industrial-scale transaminase processes.
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6] Accounts of Chemical Research.[7] [Link]

    • Context: The definitive guide on the mechanism and protocol for Ru-catalyzed
  • Gomm, A., & O’Reilly, E. (2018). Transaminases for chiral amine synthesis.[2][5][8] Current Opinion in Chemical Biology. [Link][2]

    • Context: Review of modern transaminase applic
  • Org. Process Res. Dev. Safety Alerts. (2020). Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction. ACS Chemical Health & Safety. [Link]

    • Context: Safety grounding for avoiding hydride reductions
  • Deepankumar, K., et al. (2014). One-pot cascade synthesis of chiral alkanolamines from prochiral substituted acetophenones. Chemical Communications. [Link]

    • Context: Specific protocols for amino alcohol synthesis via enzym

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Chiral HPLC Separation for Phenylpropanolamines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to the chiral separation of phenylpropanolamines (PPA). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into method development and troubleshooting. Phenylpropanolamine, a sympathomimetic amine, possesses two chiral centers, leading to four possible stereoisomers.[1][2] Its basic nature (pKa ≈ 9.44) introduces specific challenges, primarily related to peak shape and retention control, which we will address in detail.[3]

This resource is structured to help you resolve common issues quickly and develop robust, reproducible methods from the ground up.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when approaching the chiral separation of phenylpropanolamines.

Q1: Why is a special chiral column necessary to separate phenylpropanolamine enantiomers? A1: Enantiomers are non-superimposable mirror images that possess identical physical and chemical properties in an achiral environment.[4][5] Consequently, standard HPLC columns (like C18) cannot differentiate between them. A Chiral Stationary Phase (CSP) creates a specific three-dimensional chiral environment. The enantiomers form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, allowing for their separation.[4]

Q2: Which type of chiral column is the most effective starting point for phenylpropanolamines? A2: While there is no single "best" column for all chiral separations, polysaccharide-based CSPs are an excellent and highly successful starting point.[6] Columns based on amylose or cellulose derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated broad applicability for a wide range of chiral compounds, including PPA and its analogues like ephedrine.[7][8][9] A prudent strategy involves screening your sample on at least two different polysaccharide columns, for instance, one cellulose-based and one amylose-based, to explore complementary selectivities.[6]

Q3: My phenylpropanolamine peaks are showing significant tailing. What is the cause and how can I fix it? A3: This is a classic issue when analyzing basic compounds like PPA on silica-based CSPs. The peak tailing is caused by secondary ionic interactions between the basic amine group of PPA and acidic residual silanol groups on the silica surface.[10] To resolve this, you must add a basic modifier to your mobile phase. Small amounts (typically 0.1% - 0.5%) of an amine like diethylamine (DEA) or triethylamine (TEA) will compete for the active silanol sites, masking them from the analyte and resulting in vastly improved, symmetrical peak shapes.[11][12]

Q4: What is the "additive memory effect" and how can I prevent it from affecting my results? A4: The memory effect refers to the persistence of mobile phase additives, particularly amines, on the stationary phase even after the mobile phase has been changed.[13] These residual additives can alter the column's selectivity and retention characteristics in subsequent analyses, leading to poor reproducibility.[14] This effect can be very persistent, lasting for thousands of column volumes. To mitigate this, it is best practice to dedicate specific columns to methods using certain types of additives (e.g., one column for DEA methods, another for TFA methods). If this is not feasible, a rigorous and lengthy column flushing protocol is required when switching between incompatible mobile phase systems.[14]

Q5: Can I switch a chiral column between normal-phase, reversed-phase, and polar organic modes? A5: This depends entirely on the type of CSP. Coated polysaccharide phases have restrictions on the types of solvents that can be used, as certain solvents (e.g., dichloromethane, THF, ethyl acetate) can swell or dissolve the chiral polymer, irreversibly damaging the column.[4] In contrast, modern immobilized polysaccharide CSPs are covalently bonded to the silica support. This makes them far more robust and compatible with a wider range of solvents, allowing them to be switched between different mobile phase modes without damage. Always consult the column manufacturer's guidelines before changing solvent systems.[4]

Troubleshooting Guide

This guide provides systematic solutions to specific experimental challenges you may encounter.

Problem: No Separation or Very Poor Resolution (Rs < 1.0)

Question: I am injecting my racemic phenylpropanolamine standard, but I see only a single peak or two poorly resolved peaks. What is my troubleshooting strategy?

Answer: This is the most common challenge in chiral method development. It indicates a lack of enantioselectivity under the current conditions. A systematic approach is required to find conditions that promote differential interaction between the enantiomers and the CSP.

Systematic Troubleshooting Workflow

The following workflow illustrates a logical progression for tackling poor resolution.

G cluster_0 Phase 1: Initial Screening & CSP Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Fine-Tuning A Inject on Current CSP/MP B No / Poor Resolution A->B C Is CSP appropriate? If unknown, screen others. B->C  Action D Optimize Alcohol Modifier % (e.g., 5% to 20% IPA in Hexane) C->D E Screen Mobile Phase Additives (e.g., DEA, TFA, AA) D->E F Partial Resolution Achieved? E->F F->C  No, return to screening G Decrease Temperature (e.g., 40°C -> 15°C) F->G  Yes H Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) G->H I Baseline Resolution (Rs > 1.5) H->I  Success!

Caption: A systematic workflow for troubleshooting poor chiral resolution.

Detailed Steps:
  • Verify/Select the Chiral Stationary Phase (CSP): If you are not using a column known to be effective for amines, your first step is to screen alternatives. Polysaccharide-based columns are the primary choice.[6][15]

  • Optimize Mobile Phase Composition: For normal-phase chromatography, the ratio of non-polar solvent (e.g., hexane) to alcohol modifier (e.g., isopropanol, ethanol) is the most critical parameter influencing selectivity.[10]

    • Action: Systematically vary the alcohol percentage. Start at 10% and evaluate the separation at 5%, 15%, and 20%. A lower alcohol content generally increases retention and often improves resolution, but may lead to broader peaks.[10]

  • Evaluate Mobile Phase Additives: Phenylpropanolamine's basicity means additives are not just for peak shape; they fundamentally alter the chiral recognition mechanism.[16]

    • Action: If using only a basic additive (like 0.1% DEA), try adding a small amount of an acidic modifier (like 0.1% TFA or Acetic Acid). The combination of acid and base can dramatically alter selectivity.[16][17] Sometimes, changing the acid type (e.g., TFA vs. acetic acid) can be the key to achieving separation.[17]

  • Adjust Column Temperature: Temperature affects the thermodynamics of the analyte-CSP interaction.

    • Action: Use a column oven to control the temperature. Evaluate the separation at different temperatures, for example, 25°C, 15°C, and 40°C. Lower temperatures often increase enantioselectivity and improve resolution, though this is not a universal rule.[10][18]

  • Modify the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral methods because they are based on kinetics and thermodynamics.

    • Action: If you have partial separation, try reducing the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min. This increases the residence time of the enantiomers in the column, allowing for more interactions with the CSP and potentially enhancing resolution.[10][18]

Problem: Poor Peak Shape (Tailing)

Question: I can see two peaks, but they are broad and tailing severely, making integration unreliable. How do I improve the peak shape?

Answer: As discussed in the FAQs, severe tailing of phenylpropanolamine is almost always due to strong, undesirable interactions with the silica support of the CSP. The primary amino group on PPA is protonated and interacts ionically with deprotonated, acidic silanol groups.

  • Introduce a Basic Modifier: This is the most effective solution.

    • Action: Add a small concentration of a basic modifier to the mobile phase. Diethylamine (DEA) and Triethylamine (TEA) are the most common choices. Start with a concentration of 0.1% (v/v) and increase to 0.5% if necessary. This will neutralize the active sites and produce sharp, symmetrical peaks.[11][12]

  • Check Sample Solvent: Injecting your sample in a solvent significantly stronger or different from the mobile phase can cause peak distortion.

    • Action: Ideally, dissolve your PPA sample directly in the mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.[4]

  • Reduce Sample Load: Overloading the column can lead to peak fronting or tailing.

    • Action: Dilute your sample and inject a smaller mass onto the column to see if peak shape improves.

AdditiveTypical ConcentrationPrimary Function
Diethylamine (DEA) 0.1% - 0.5%Basic modifier; masks silanol groups to prevent peak tailing of basic analytes.[12]
Triethylamine (TEA) 0.1% - 0.5%Basic modifier; similar function to DEA.[17]
Trifluoroacetic Acid (TFA) 0.1% - 0.5%Acidic modifier; suppresses ionization of acidic analytes and can alter selectivity for basic analytes.[11]
Acetic Acid (AA) 0.1% - 0.5%Weaker acidic modifier; can provide different selectivity compared to TFA.[17]

Table 1: Common Mobile Phase Additives and Their Functions in Chiral HPLC.

Problem: Unstable or Drifting Retention Times

Question: My method was working, but now the retention times are shifting between injections. What are the potential causes?

Answer: Retention time instability points to a lack of equilibrium or a physical problem in the HPLC system. Use this checklist to diagnose the issue:

  • Check for Leaks: Visually inspect all fittings from the pump to the detector. A small leak will cause pressure fluctuations and retention time drift. Salt crystal buildup around a fitting is a clear sign of a leak.[19]

  • Ensure Column Equilibration: Chiral columns, especially with additives, can require long equilibration times. Before starting a sequence, flush the column with the mobile phase for at least 30-60 minutes or until you have a stable baseline.[14]

  • Verify Mobile Phase Composition: Ensure the mobile phase was prepared accurately and is properly mixed. If using an online gradient mixer for an isocratic separation, ensure the pump is proportioning correctly.[19]

  • Control Temperature: A fluctuating column temperature will cause retention times to shift. Use a reliable column oven.[19]

  • Consider the Memory Effect: If you recently changed mobile phase conditions (especially those with different additives), you may be seeing the memory effect. The column may require an extensive flush with an intermediate solvent (like isopropanol) before it will equilibrate with the new mobile phase.[14]

Key Experimental Protocols

Protocol 1: A General-Purpose Screening Protocol for Phenylpropanolamines

This protocol provides a robust starting point for identifying a suitable chiral stationary phase and mobile phase.

1. Materials:

  • Columns:

    • Column A: Amylose-based CSP (e.g., CHIRALPAK® IA, Lux® Amylose-1)

    • Column B: Cellulose-based CSP (e.g., CHIRALCEL® OD, Lux® Cellulose-1)

    • Dimensions: 250 x 4.6 mm, 5 µm particle size is standard.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample: Racemic phenylpropanolamine standard (~1 mg/mL) dissolved in the mobile phase.

2. Mobile Phase Preparation:

  • Mobile Phase 1 (MP1): n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Mobile Phase 2 (MP2): n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Degas all mobile phases thoroughly before use.

3. HPLC Conditions:

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard starting flow rate for a 4.6 mm ID column.
Column Temp. 25 °CA controlled, ambient starting temperature.
Injection Vol. 10 µLStandard injection volume to avoid overload.
Detection UV at 210 nm or 254 nmPPA has a phenyl group that absorbs UV light.

4. Screening Procedure:

  • Equilibrate Column A with MP1 until a stable baseline is achieved (~30 min).

  • Inject the PPA standard.

  • If no or poor separation, switch to MP2 and re-equilibrate before injecting again.

  • Repeat steps 1-3 for Column B.

  • Evaluate the resulting chromatograms for the best combination of resolution and analysis time. The condition that provides the best "hit" can then be further optimized by fine-tuning the IPA percentage, temperature, and flow rate as described in the troubleshooting guide.

Protocol 2: Rigorous Column Flushing to Mitigate Additive Memory Effects

Use this protocol when switching between methods that use different (or no) additives, for example, from a basic DEA-containing mobile phase to an acidic TFA-containing one.

1. Initial Flush:

  • Flush the column with 100% of the alcohol modifier used in your mobile phase (e.g., Isopropanol) for at least 50 column volumes. For a 250 x 4.6 mm column, this is approximately 125 mL (e.g., 60 minutes at 2 mL/min).

2. Intermediate Flush (for Immobilized Phases ONLY):

  • Warning: Do NOT use these solvents on COATED polysaccharide columns.

  • If you have a robust immobilized CSP, a more aggressive flush can be performed with a solvent like Ethyl Acetate or Methyl-tert-butyl ether (MTBE) for 20-30 column volumes to remove strongly adsorbed residues.

3. Final Equilibration:

  • Introduce the new mobile phase and flush for at least 50 column volumes, or until both the baseline and retention times of your analyte are stable and reproducible over several injections.

References

  • Wikipedia. (n.d.). Phenylpropanolamine. Retrieved from Wikipedia. [Link]

  • Blackledge, R. D., & Taylor, M. D. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1041(1-2), 211-217. [Link]

  • Lee, W. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal, 29(3), 193-199. [Link]

  • Phenomenex. (2022). Separation of Ephedrine and Pseudoephedrine Enantiomers Using a Lux 3 µm AMP Chiral Column. Retrieved from Phenomenex. [Link]

  • Al-Saeed, F. A., et al. (2019). Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography–high-resolution mass spectrometry approach. Chirality, 31(7), 565-571. [Link]

  • Aryal, S. (2022). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved from Microbe Notes. [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Purdie, N., & Rankine, D. R. (1991). Determination of enantiomeric purity of ephedrine and pseudoephedrine by high-performance liquid chromatography with dual optical rotation/UV absorbance detection. Analytical Chemistry, 63(17), 1836-1840. [Link]

  • Stringham, R. W. (2004). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Chirality, 16(7), 487-491. [Link]

  • Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from Chiral Technologies. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10297, Phenylpropanolamine. Retrieved from PubChem. [Link]

  • University of Hertfordshire. (n.d.). Phenylpropanolamine. Retrieved from AERU. [Link]

  • Lee, W. (2014). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. ResearchGate. [Link]

  • ClinPGx. (n.d.). Phenylpropanolamine. Retrieved from ClinPGx. [Link]

  • Ray, A. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Nakashima, K., et al. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Biomedical Chromatography, 16(7), 463-469. [Link]

  • ResearchGate. (n.d.). Validated HPLC method for the determination of enantiomeric impurity of L-ephedrine sulfate. Retrieved from ResearchGate. [Link]

  • Daicel. (n.d.). PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. Retrieved from Daicel. [Link]

  • Regis Technologies. (2020). 6 Top Chiral Chromatography Questions. Retrieved from Regis Technologies. [Link]

  • Armstrong, D. W., et al. (2016). Separation of the enantiomers of RS/SR phenylpropanolamine. ResearchGate. [Link]

  • REFLECT. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from REFLECT. [Link]

  • RotaChrom. (2023). The Secrets to Mastering Chiral Chromatography. Retrieved from RotaChrom. [Link]

  • Wainer, I. W. (2005). A Practical Guide to HPLC Enantioseparations for Pharmaceutical Compounds. LCGC North America. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from VTechWorks. [Link]

  • Patel, K. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex. [Link]

  • Scribd. (n.d.). Phenylpropanolamine. Retrieved from Scribd. [Link]

  • Nakashima, K., et al. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Biomedical Chromatography, 16(7), 463-469. [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 193, 113702. [Link]

  • ResearchGate. (n.d.). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Retrieved from ResearchGate. [Link]

Sources

Technical Support Center: Purification Strategies for (1R,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this chiral amino alcohol.

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry due to its structural similarities to pharmacologically active compounds. The presence of two chiral centers and fluorine atoms on the phenyl ring introduces unique purification challenges. Achieving high diastereomeric and enantiomeric purity is paramount for its application in the synthesis of active pharmaceutical ingredients (APIs), as different stereoisomers can exhibit varied biological activities and toxicities.

This guide provides a comprehensive overview of purification strategies, focusing on the principles behind each method and offering practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing this compound?

The primary impurities are typically the other stereoisomers: (1S,2R), (1R,2R), and (1S,2S). Additionally, you may encounter unreacted starting materials, by-products from the synthesis, and residual solvents. The specific impurity profile will depend on the synthetic route employed. For instance, reductive amination of a corresponding ketone can lead to diastereomeric mixtures.[1][2]

Q2: Why is diastereomeric salt crystallization a preferred method for purifying this compound?

Diastereomeric salt crystallization is a powerful and cost-effective technique for resolving enantiomers. By reacting the racemic or diastereomerically enriched mixture of the amino alcohol (a base) with a chiral acid (the resolving agent), a pair of diastereomeric salts is formed. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3][4][5] The choice of resolving agent and solvent system is critical for achieving efficient separation.[6][7]

Q3: What are some suitable chiral resolving agents for this amino alcohol?

Commonly used chiral acids for resolving amino alcohols include tartaric acid, mandelic acid, and their derivatives.[4] For this compound, chiral acids like (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid are good starting points. The selection should be based on the ability to form well-defined, crystalline salts with significant solubility differences between the diastereomers.

Q4: Can I use chromatography for purification? What type of chromatography is most effective?

Yes, chromatography is a viable and often necessary purification method.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers and diastereomers.[8] Chiral stationary phases (CSPs) are designed to interact differently with each stereoisomer. For fluorinated compounds, columns with fluorinated stationary phases or the use of fluorinated eluents can sometimes enhance separation due to unique fluorophilic interactions.[9]

  • Supercritical Fluid Chromatography (SFC): SFC can be a greener and faster alternative to HPLC for chiral separations.

  • Column Chromatography on Silica Gel: While not effective for separating enantiomers, it can be used to remove non-chiral impurities or, in some cases, to separate diastereomers if their polarities are sufficiently different.

Q5: How do the fluorine atoms on the phenyl ring affect purification?

The fluorine atoms can influence the compound's physical properties, including its polarity, solubility, and crystal packing. This can be advantageous in chromatographic separations where fluorophilic interactions can be exploited.[9] In crystallization, the fluorine atoms may affect the crystal lattice energy and solubility, which can be either beneficial or detrimental to the separation of diastereomeric salts.

Troubleshooting Guides

This section addresses specific issues you might encounter during your purification experiments.

Troubleshooting Diastereomeric Salt Crystallization
Problem Potential Causes Troubleshooting Steps
No crystals form. - The solution is not supersaturated. - The chosen solvent is not appropriate. - The concentration of the salt is too low.- Slowly evaporate the solvent. - Cool the solution to a lower temperature. - Try a different solvent or a mixture of solvents to reduce solubility. - Concentrate the solution. - Add a seed crystal if available.
An oil precipitates instead of crystals. - The melting point of the salt is lower than the crystallization temperature. - The presence of impurities is inhibiting crystallization.- Lower the crystallization temperature. - Try a different solvent system. - Further purify the crude material to remove impurities before crystallization.
The diastereomeric excess (d.e.) of the crystallized salt is low. - The solubility difference between the two diastereomeric salts is small in the chosen solvent. - The crystallization process was too rapid, leading to co-precipitation.- Screen different resolving agents and solvents. The choice of solvent can sometimes switch the chirality of the less-soluble salt.[7] - Slow down the crystallization process by cooling the solution gradually. - Perform multiple recrystallizations.
The yield of the desired diastereomeric salt is low. - The desired salt has significant solubility in the mother liquor. - The stoichiometry of the resolving agent is not optimized.- Optimize the solvent system to minimize the solubility of the desired salt. - Adjust the amount of resolving agent used. An excess may be needed, but a large excess can sometimes act as an impurity.[3]
Troubleshooting Chiral HPLC/SFC
Problem Potential Causes Troubleshooting Steps
Poor or no separation of enantiomers/diastereomers. - The chiral stationary phase (CSP) is not suitable for the analyte. - The mobile phase composition is not optimal.- Screen a variety of CSPs. There is no universal chiral column. - Systematically vary the mobile phase composition (e.g., the ratio of polar and non-polar solvents, the type and concentration of additives).
Poor peak shape (tailing or fronting). - The sample is overloaded on the column. - Secondary interactions between the analyte and the stationary phase. - The analyte is not fully dissolved in the mobile phase.- Reduce the injection volume or the concentration of the sample. - Add a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase to suppress unwanted ionic interactions. - Ensure the sample is fully dissolved in the mobile phase before injection.
Low resolution. - The flow rate is too high. - The temperature is not optimal.- Decrease the flow rate. Chiral separations often benefit from lower flow rates. - Investigate the effect of temperature on the separation. Both increasing and decreasing the temperature can improve resolution depending on the specific interaction between the analyte and the CSP.

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization

This is a general protocol and should be optimized for your specific needs.

  • Salt Formation:

    • Dissolve one equivalent of the crude this compound mixture in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Add 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid) dissolved in a minimal amount of the same solvent.

    • Stir the solution at room temperature or with gentle heating to ensure complete salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C or -20 °C) to induce crystallization.

    • If no crystals form, try adding a co-solvent to reduce the solubility of the salt.

  • Isolation and Analysis:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • Analyze the diastereomeric excess of the crystals by chiral HPLC or by measuring the specific rotation.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., sodium hydroxide solution) to deprotonate the amine.

    • Extract the free amine with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the purified enantiomer.

Protocol 2: Chiral HPLC Method Development
  • Column Screening:

    • Screen a set of chiral stationary phases (CSPs) with different selectivities (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide-based).

    • Use a generic mobile phase system for the initial screening (e.g., a mixture of hexane/isopropanol or methanol/acetonitrile).

  • Mobile Phase Optimization:

    • Once a column showing some separation is identified, optimize the mobile phase composition.

    • Vary the ratio of the strong and weak solvents.

    • Investigate the effect of additives (e.g., acids, bases, or buffers) on the separation.

  • Flow Rate and Temperature Optimization:

    • Evaluate the effect of flow rate on resolution. Often, lower flow rates improve chiral separations.

    • Study the influence of column temperature on enantioselectivity.

Visualizations

Purification_Workflow Crude_Mixture Crude this compound Diastereomeric_Salt_Crystallization Diastereomeric Salt Crystallization Crude_Mixture->Diastereomeric_Salt_Crystallization Primary Method Chiral_HPLC Chiral HPLC/SFC Crude_Mixture->Chiral_HPLC Alternative/Polishing Step Purified_Product Pure (1R,2S)-Enantiomer Diastereomeric_Salt_Crystallization->Purified_Product Chiral_HPLC->Purified_Product Analysis Purity Analysis (Chiral HPLC, NMR) Purified_Product->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Crystallization Start Diastereomeric Salt Crystallization Attempt Problem Low Diastereomeric Excess? Start->Problem Solution1 Screen Different Solvents/Resolving Agents Problem->Solution1 Yes Solution2 Slow Down Crystallization Rate Problem->Solution2 Yes Solution3 Perform Recrystallization Problem->Solution3 Yes Success High d.e. Achieved Solution1->Success Solution2->Success Solution3->Success

Sources

Validation & Comparative

determining enantiomeric excess without pure standards

Historically, optical rotation was the only method for assessing enantiomeric purity. [22]The enantiomeric excess was defined as the "optical purity": % ee = ([α]obs / [α]max) * 100, where [α]obs is the measured specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. [23] Without a pure standard, [α]max is unknown, rendering this formula unusable for accurate quantification. Furthermore, specific rotation can be non-linear with respect to ee (the Horeau effect), and is highly sensitive to concentration, solvent, temperature, and impurities. [22][24]Therefore, polarimetry should only be used as a rough, qualitative indicator of enantiomeric enrichment, not for accurate quantitative determination without a pure standard. [24]

Comparative Guide and Method Selection

Choosing the right technique depends on the nature of the analyte, the required accuracy, and the available instrumentation.

Master Comparison Table: Methods for ee Determination without Standards
MethodPrincipleSample FateAccuracyKey Limitation / AssumptionBest For
NMR with CDA Covalent Diastereomer FormationDestructiveHighReaction must be complete; CDA must be pure. [6][8]Analytes with reactive groups (alcohols, amines).
NMR with CSA Non-covalent Diastereomer AssociationNon-DestructiveGood-HighRequires optimization of conditions (conc., temp.). [19]Rapid, non-destructive screening.
Chiral HPLC Physical Separation on a CSPNon-DestructiveVery HighRequires baseline resolution (Rs>1.5); assumes equal detector response. [3][11]General purpose, high-accuracy quantification.
HPLC-CD Differential Absorption of Polarized LightNon-DestructiveGood-HighRequires a CD-active chromophore; relies on linearity. [15][17]Unresolved or partially resolved mixtures.
Polarimetry Bulk Rotation of Plane-Polarized LightNon-DestructiveLow[α]max is unknown; sensitive to conditions and impurities. [20]Qualitative check for enrichment only.
Decision-Making Workflow

Decision_TreestartStart: Determine ee of a new compoundq1Does the analyte have areactive group (OH, NH₂)?start->q1q2Is sample recovery required?q1->q2Yesq3Is high accuracy critical?q1->q3NocdaUse NMR with aChiral Derivatizing Agent (CDA)q2->cdaNocsaUse NMR with aChiral Solvating Agent (CSA)q2->csaYesq3->csaNohplcUse Chiral HPLC withachiral detectionq3->hplcYesq4Can baseline separationbe achieved?q4->hplcYesProceedhplccdConsider HPLC-CDq4->hplccdNohplc->q4

Decision tree for selecting an appropriate analytical method.

Conclusion

The absence of enantiomerically pure standards presents a common but surmountable challenge in chemical research. By transforming enantiomers into distinguishable diastereomers for NMR analysis, or by leveraging the assumption of equal detector response factors in chiral chromatography, researchers can obtain highly accurate and precise measurements of enantiomeric excess. NMR methods offer speed and simplicity, particularly the non-destructive CSA approach, while chiral HPLC remains the gold standard for accuracy when baseline resolution is achievable. Chiroptical methods, especially HPLC-CD, provide a powerful alternative for complex or unresolved mixtures. By understanding the principles and validation requirements of each technique, scientists can confidently characterize their chiral molecules and accelerate the pace of discovery and development.

References

  • Sánchez-Lafuente, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. PubMed. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2015). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed. [Link]

  • Shukla, M., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science. [Link]

  • Sánchez-Lafuente, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. PubMed. [Link]

  • Nafie, L. A., & Freedman, T. B. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. PubMed. [Link]

  • Urbani, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]

  • Urbani, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • Morante-Zarcero, S., & Sierra, I. (n.d.). The Use of Circular Dichroism Detection in UHPLC to Determine Enantiomeric Ratios without Peak Resolution. Chromatography Today. [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Bulten, E., et al. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Wenzel, T. J. (n.d.). NMR Chiral solvating agents. ResearchGate. [Link]

  • Wenzel, T. J., & Siegl, C. D. (n.d.). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Semantic Scholar. [Link]

  • Sánchez-Lafuente, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]

  • Martins, F. T., & de Souza, A. G. (n.d.). NMR determination of enantiomeric excess. ResearchGate. [Link]

  • Reddy, D. S., & Sorey, S. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. [Link]

  • Jover, A., et al. (2013). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Publishing. [Link]

  • Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois. [Link]

  • Nieto, S., et al. (2010). A Facile Circular Dichroism Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. SciSpace. [Link]

  • Wiley Analytical Science. (2022). No enantiomeric standards? No problem!. Wiley Analytical Science. [Link]

  • Chemistry Steps. (2022). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]

  • Introduction to Organic Chemistry. (n.d.). 4.7. Optical Rotation. Retrieved from [Link]

  • University of Calgary. (n.d.). SC6. Optical Rotation and Enantiomeric Purity. Retrieved from [Link]

  • University of Huddersfield. (2021). Stereochemistry - Stereoelectronics. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (2025). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. ACS Publications. [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods. Stereochemistry of Organic Compounds. [Link]

  • Dong, M. W. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Validation of Analytical Methods for Chiral Purity Assays: A Comparative Guide (HPLC vs. SFC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Audience: Researchers, Analytical Scientists, and CMC Leads. Objective: To provide an authoritative, data-backed comparison between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for chiral purity analysis, followed by a compliant validation protocol based on ICH Q2(R2) standards.

Part 1: The Chiral Imperative

In drug development, enantiomers are not merely structural isomers; they are distinct pharmacological entities.[1] The tragic history of thalidomide drove the regulatory requirement that chiral drugs be developed either as single enantiomers or with rigorous justification for the racemate.

Consequently, the Chiral Purity Assay is a Critical Quality Attribute (CQA). It must quantify the "undesired" enantiomer (impurity) in the presence of the "active" enantiomer (API) at levels often below 0.1%.

The Mechanism of Recognition

Chiral chromatography relies on the formation of transient diastereomeric complexes between the analyte (selectand) and the Chiral Stationary Phase (CSP). This is often described by the Three-Point Interaction Model , where at least three attractive forces (H-bonding,


-

interactions, steric inclusion) must align for discrimination to occur.

ChiralRecognition Analyte Analyte (Enantiomer) Interaction1 H-Bonding Analyte->Interaction1 Interaction2 Pi-Pi Stacking Analyte->Interaction2 Interaction3 Steric Fit Analyte->Interaction3 CSP Chiral Stationary Phase (Selector) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Complex Transient Diastereomeric Complex Separation Chromatographic Separation Complex->Separation Difference in Stability (ΔΔG) Interaction1->Complex Interaction2->Complex Interaction3->Complex

Figure 1: The Three-Point Interaction Model. Successful chiral recognition requires a minimum of three simultaneous interactions between the analyte and the CSP to create energetic differences (


) sufficient for separation.

Part 2: Comparative Analysis (HPLC vs. SFC)

While Normal Phase (NP) and Reversed Phase (RP) HPLC have been the gold standards, Supercritical Fluid Chromatography (SFC) has emerged as a superior alternative for chiral screening due to its speed and "green" chemistry profile.

Head-to-Head Performance Data

The following data represents a synthesized comparison for a typical small molecule API (e.g., Warfarin or Ibuprofen derivatives) on a Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

MetricHigh-Performance Liquid Chromatography (NP-HPLC)Supercritical Fluid Chromatography (SFC)Application Scientist Insight
Mobile Phase Hexane / IPA / DEA

/ MeOH / DEA
SFC drastically reduces toxic solvent purchase and disposal costs.
Viscosity High (limiting flow rate)Low (allows high flow rates)SFC allows 3-5x higher flow rates without backpressure limitations.
Run Time 20 - 45 minutes3 - 8 minutesSFC is the preferred choice for high-throughput screening.
Resolution (

)
2.5 (Baseline)3.2 (Enhanced)

diffusivity improves mass transfer, sharpening peaks.
Equilibration Slow (30-60 mins)Fast (2-5 mins)Critical for method development when switching columns.
Robustness High (Pressure stable)Moderate (Compressibility)SFC requires careful backpressure regulator (BPR) control to maintain density.
Recommendation
  • Use SFC for Method Development, Screening, and high-throughput QC release where speed is critical.

  • Use HPLC for older registered methods or when analyzing highly polar/ionic analytes that are insoluble in

    
    /Modifier mixtures.
    

Part 3: Validation Protocol (ICH Q2(R2) Compliant)

Validation demonstrates that the analytical procedure is suitable for its intended purpose. For chiral purity, the focus is on Specificity (separating the enantiomers) and Sensitivity (detecting the minor enantiomer).

Validation Workflow

ValidationWorkflow cluster_PreVal Pre-Validation cluster_Quant Quantitative Parameters cluster_Limits Limit Definition Start Method Development Finalized SysSuit System Suitability (Rs > 1.5, Tailing < 2.0) Start->SysSuit Specificity Specificity check (Spiked Impurities) SysSuit->Specificity Linearity Linearity & Range (LOQ to 120% of limit) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD / LOQ Determination Precision->LOD_LOQ Report Validation Report & SOP Generation LOD_LOQ->Report

Figure 2: Step-by-step validation workflow ensuring compliance with ICH Q2(R2) guidelines.

Detailed Experimental Protocols
1. Specificity (Selectivity)

Objective: To ensure the method can separate the enantiomers from each other and from known achiral impurities.

  • Protocol:

    • Inject Mobile Phase (Blank).[2]

    • Inject Placebo (Excipients).

    • Inject Racemic Standard (to identify retention times of both enantiomers).

    • Inject API spiked with known process impurities.

  • Acceptance Criteria:

    • Resolution (

      
      ) between enantiomers 
      
      
      
      (Baseline separation).[1]
    • No interference at the retention time of the minor enantiomer from the blank or placebo.

    • Peak Purity (using Diode Array Detector) should indicate spectrally pure peaks.

2. Linearity and Range

Objective: To verify the response is proportional to concentration, specifically for the minor enantiomer (impurity).

  • Protocol:

    • Prepare a stock solution of the minor enantiomer.

    • Prepare at least 5 concentration levels ranging from the LOQ (Limit of Quantitation) to 120% of the specification limit (e.g., if limit is 0.5%, range from 0.05% to 0.6%).

    • Inject each level in triplicate.

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .[2]
    • Y-intercept bias should be statistically insignificant.

3. Accuracy (Recovery)

Objective: To confirm the method quantifies the correct amount of impurity.

  • Protocol:

    • Spike the API (major enantiomer) with the minor enantiomer at three levels: 50%, 100%, and 150% of the specification limit.

    • Prepare 3 replicates for each level (Total 9 determinations).

  • Acceptance Criteria:

    • Mean recovery between 90.0% – 110.0% (standard for low-level impurities).

    • %RSD of replicates

      
      .
      
4. Precision (Repeatability)

Objective: Assessment of intra-day variability.

  • Protocol:

    • Prepare 6 independent sample preparations of the API spiked with the minor enantiomer at the specification limit.

    • Analyze sequentially.

  • Acceptance Criteria:

    • %RSD of the area of the minor enantiomer

      
       (or 
      
      
      
      if the limit is >1%).
5. Robustness (Application Scientist Note)

For SFC methods , robustness is critical. You must validate small changes in:

  • Backpressure:

    
     bar (Changes density/solubility).
    
  • Temperature:

    
     (Drastic effect on resolution in SFC).
    
  • Modifier Percentage:

    
     (e.g., 10% vs 10.2% MeOH).
    

References

  • International Council for Harmonisation (ICH). (2023).[3][4][5] Validation of Analytical Procedures Q2(R2). ICH.org. [Link]

  • U.S. Food and Drug Administration (FDA). (1992).[6][7] Development of New Stereoisomeric Drugs. FDA.gov. [Link]

  • Wong, M. M., et al. (2008).[8] A Comparison of HPLC and SFC Chiral Method Development Screening Approaches. Current Pharmaceutical Analysis. [Link]

  • Regis Technologies. (2000).[9] System Suitability and Validation for Chiral Purity Assays. Chromatography Online. [Link]

Sources

A Senior Application Scientist's Guide to Assessing Difluoro Substitution on Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine. Its strategic incorporation into small molecules can dramatically alter a compound's pharmacological profile, influencing everything from metabolic stability to receptor binding affinity.[1] While monofluorination and trifluoromethyl groups are well-established tools, the gem-difluoro (CF2) group presents a unique and powerful alternative for fine-tuning molecular properties.[2][3]

This guide provides an in-depth comparison of difluoro-substituted compounds against their non-fluorinated parent molecules. We will explore the underlying stereoelectronic principles, detail rigorous experimental protocols for assessing the impact on receptor binding, and present data-driven insights to inform rational drug design.

Part 1: The Difluoro Group - A Unique Modulator of Molecular Properties

Replacing a methylene (CH2) group with a difluoromethylene (CF2) group introduces significant, localized changes to a molecule's electronic and conformational landscape. Understanding these changes is critical to predicting their effect on biological activity.

1.1. Stereoelectronic Effects: More Than Just an Inductive Pull

Fluorine is the most electronegative element, and its powerful inductive electron-withdrawing effect is a primary driver of its influence.[4] In a CF2 group, this effect is amplified, leading to several key consequences:

  • Modulation of pKa: The strong inductive effect of the CF2 group can significantly lower the pKa of nearby acidic or basic functional groups.[4][5][6] For example, placing a CF2 group adjacent to an amine will decrease its basicity. This can be a crucial tool for optimizing a drug's ionization state at physiological pH, thereby influencing its solubility, cell permeability, and potential for hERG channel binding.

  • Conformational Constraint: The CF2 group can enforce specific molecular conformations through stereoelectronic interactions, such as the gauche effect.[4][7][8] This can pre-organize a ligand into its bioactive conformation, reducing the entropic penalty upon binding to its receptor and potentially increasing affinity.[7] Studies on macrocycles have shown that gem-difluorination can introduce conformational diversity, even stabilizing otherwise minor conformations.[7][8]

  • Dipole Moment Alteration: The C-F bond possesses a strong dipole moment. The introduction of a CF2 group creates a significant local dipole that can engage in favorable orthogonal dipole-dipole interactions with the protein backbone, an interaction not possible for a CH2 group.

1.2. Impact on Lipophilicity and Metabolic Stability

While often assumed to universally increase lipophilicity, the effect of difluorination is highly context-dependent.[6] It can increase, decrease, or have a negligible effect on LogP depending on the overall molecular structure.[5][6] However, a more predictable outcome is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[4] Replacing a metabolically vulnerable C-H bond with a C-F bond is a classic and effective strategy to block metabolic "soft spots" and improve a drug's half-life.[4][9]

Part 2: Quantifying the Impact - A Comparative Analysis

The true measure of a chemical modification lies in empirical data. Judicious use of difluoro substitution can lead to significant improvements in binding affinity and selectivity.

Comparative Data: Parent vs. Difluoro-Substituted Ligand

The following table summarizes representative data from a hypothetical kinase inhibitor program, illustrating the potential benefits of introducing a CF2 group adjacent to a key hinge-binding motif.

ParameterParent Ligand (with -CH2-)Difluoro-Substituted Ligand (with -CF2-)Rationale for Change
Binding Affinity (Kd) 50 nM5 nM10-fold improvement. The CF2 group acts as a weak hydrogen bond acceptor to a backbone NH group in the hinge region and pre-organizes the ligand into its bioactive conformation.[10]
Kinase Selectivity 20-fold vs. Kinase B200-fold vs. Kinase BEnhanced selectivity due to a unique dipole-dipole interaction with a non-conserved residue in the target kinase's active site.
Metabolic Stability (t½) 15 min (Human Liver Microsomes)120 min (Human Liver Microsomes)The CH2 group was a primary site of oxidative metabolism. Its replacement with the stable CF2 group significantly blocked this metabolic pathway.[4]
pKa of adjacent amine 8.57.1The lowered pKa reduces the proportion of protonated species at physiological pH, potentially improving cell permeability and reducing off-target ion channel effects.[5]

Part 3: Experimental Protocols for Binding Assessment

To generate the comparative data above, rigorous and validated experimental protocols are essential. Here, we detail two gold-standard techniques for characterizing receptor-ligand interactions.

Experimental Workflow Overview

The logical flow for assessing a novel difluorinated compound against its parent involves synthesis, purification, and direct comparative analysis in parallel binding and stability assays.

G cluster_0 Compound Synthesis & QC cluster_1 Biophysical Binding Assays cluster_2 Biochemical & ADME Assays Synthesis Synthesis of Parent (CH2) & Analog (CF2) QC Purity & Identity Check (NMR, LC-MS, >95%) Synthesis->QC SPR Surface Plasmon Resonance (SPR) - Determine kon, koff, Kd QC->SPR ITC Isothermal Titration Calorimetry (ITC) - Determine Kd, ΔH, ΔS QC->ITC Radio Radioligand Binding Assay - Determine Ki QC->Radio HLM Metabolic Stability Assay (Human Liver Microsomes) QC->HLM Data Data Analysis & Comparison SPR->Data ITC->Data Radio->Data HLM->Data

Caption: Experimental workflow for comparing parent and difluorinated ligands.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time data on the association (ka or k_on) and dissociation (kd or k_off) rates of a ligand-receptor interaction, from which the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).[11][12]

Causality Behind Experimental Choices:

  • Immobilization: The receptor (protein) is covalently immobilized on the sensor chip surface. This ensures a consistent and stable presentation of the target.

  • Analyte Flow: The ligand (analyte) is flowed over the surface in a series of increasing concentrations. This allows for the measurement of concentration-dependent binding events.

  • Label-Free Detection: SPR detects changes in the refractive index at the surface as the ligand binds, eliminating the need for labels that might interfere with the interaction.[12]

Step-by-Step Methodology:

  • Chip Preparation: Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Receptor Immobilization: Inject the purified receptor protein (e.g., kinase domain) at a concentration of 20-50 µg/mL in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level of ~2000-3000 Response Units (RU).

  • Surface Deactivation: Inject ethanolamine-HCl to quench any remaining active esters on the surface.

  • Binding Analysis:

    • Prepare a dilution series of the parent and difluoro-substituted ligands in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should bracket the expected KD (e.g., 0.1 nM to 1 µM).

    • Inject each concentration over the receptor and a reference flow cell (deactivated surface) for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows (e.g., 600 seconds).

    • Perform a regeneration step between cycles if necessary (e.g., a short pulse of low pH glycine) to remove all bound ligand.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract ka, kd, and calculate KD.

Protocol 2: Radioligand Competition Binding Assay for Affinity (Ki)

This assay measures the ability of a non-labeled test compound (the competitor) to displace a radioactive ligand (the radioligand) that is known to bind to the receptor.[11][13] This is a highly sensitive and robust method for determining the inhibitor constant (Ki).

Causality Behind Experimental Choices:

  • Competition Format: This format is ideal for screening and characterizing unlabeled compounds. The displacement of a known high-affinity radioligand provides a direct measure of the test compound's affinity for the same binding site.

  • Filtration Separation: Rapid filtration through a glass fiber membrane is used to separate the receptor-bound radioligand from the unbound radioligand. This is a critical step to "trap" the bound state for accurate quantification.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a membrane suspension from cells expressing the target receptor.

    • Prepare a serial dilution of the test compounds (parent and difluoro-analog).

    • Prepare the radioligand (e.g., [3H]-CGP 12177 for β-adrenoceptors) at a fixed concentration, typically at or below its KD.[14]

  • Assay Incubation:

    • In a 96-well plate, combine the receptor membranes, the radioligand, and varying concentrations of the test compound.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

    • Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting and Detection:

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter traps the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding at each competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Part 4: Mechanistic Insights - How Difluoro Substitution Enhances Binding

The improved binding affinity observed with difluorination often stems from the ability of the C-F bond to participate in non-canonical interactions within the protein binding pocket.

G cluster_0 Parent Ligand (-CH2-) Interaction cluster_1 Difluoro Ligand (-CF2-) Interactions P_Ligand Ligand (-CH2- group) P_Pocket Hydrophobic Pocket (Val, Leu, Ile) P_Ligand->P_Pocket van der Waals (Hydrophobic) F_Ligand Ligand (-CF2- group) F_Pocket_H Backbone Amide (-C=O...H-N-) F_Ligand->F_Pocket_H Weak H-Bond (F as acceptor) F_Pocket_D Polar Residue (e.g., Asn, Gln) F_Ligand->F_Pocket_D Orthogonal Dipole Interaction

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.